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  • Product: Benzophenone, 2-hydroxy-4'-methoxy-
  • CAS: 18733-07-8

Core Science & Biosynthesis

Foundational

The Photophysics of Benzophenone, 2-hydroxy-4'-methoxy-: A Technical Guide to UV Absorption and ESIPT Mechanisms

Executive Summary The development of highly efficient, photostable ultraviolet (UV) filters is a critical imperative in dermatological drug development and polymer science. Benzophenone, 2-hydroxy-4'-methoxy- (an isomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly efficient, photostable ultraviolet (UV) filters is a critical imperative in dermatological drug development and polymer science. Benzophenone, 2-hydroxy-4'-methoxy- (an isomer structurally related to the ubiquitous UV filter Oxybenzone) represents a highly effective pharmacophore for UV attenuation. This whitepaper provides an in-depth mechanistic analysis of its UV absorption capabilities, driven fundamentally by Excited-State Intramolecular Proton Transfer (ESIPT) . By exploring the quantum mechanical influence of the 4'-methoxy substitution and outlining self-validating spectroscopic protocols, this guide equips researchers with the theoretical and practical frameworks necessary for advanced photoprotective formulation.

Structural Topology and Electronic Properties

To understand the UV absorption efficacy of Benzophenone, 2-hydroxy-4'-methoxy-, we must first isolate its core structural components. The molecule consists of a benzophenone backbone modified by two critical functional groups:

  • The 2-Hydroxyl Group: Positioned ortho to the carbonyl bridge on the first phenyl ring, this group is the engine of photostability. It forms a strong, stable intramolecular hydrogen bond with the carbonyl oxygen, locking the molecule into a planar enol configuration in its ground state[1].

  • The 4'-Methoxy Group: Positioned para to the carbonyl bridge on the second (adjacent) phenyl ring. As a strong electron-donating group (EDG), the methoxy substitution increases the electron density of the overall conjugated π -system through resonance[1].

According to Time-Dependent Density Functional Theory (TD-DFT) modeling, para-substitutions on the benzophenone core significantly increase the oscillator strength of the π→π∗ transition[2]. This "push-pull" electronic configuration lowers the adiabatic electron affinity and induces a bathochromic (red) shift, broadening the molecule's absorption spectrum across both the UVB (290–320 nm) and UVA (320–400 nm) ranges[2].

Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary reason 2-hydroxybenzophenone derivatives do not degrade under intense UV radiation—or transfer that destructive energy to surrounding biological tissues—is their ability to undergo ESIPT[1]. This ultrafast photophysical cycle converts high-energy UV photons into harmless vibrational heat.

The Photophysical Cycle
  • Excitation (Frank-Condon Region): The molecule absorbs a UV photon, transitioning from the ground state enol ( S0​ ) to the singlet excited state enol ( S1​ ).

  • Ultrafast Proton Transfer: In the S1​ state, the electron density shifts dramatically. The hydroxyl proton becomes highly acidic, while the carbonyl oxygen becomes highly basic. This thermodynamic gradient drives the proton across the hydrogen bond in under 100 femtoseconds, forming an excited keto tautomer (Keto*)[1].

  • Internal Conversion (IC): The Keto* state is highly unstable. It rapidly decays back to the ground state keto form ( S0​ ) via a non-radiative pathway through a conical intersection, dissipating the absorbed energy as heat[1].

  • Ground State Reverse Proton Transfer (GSRPT): The ground-state keto molecule rapidly transfers the proton back to the oxygen, regenerating the original enol ( S0​ ) and completing the cycle[3].

ESIPT_Cycle S0_Enol Enol (S0) Ground State S1_Enol Enol* (S1) Excited State S0_Enol->S1_Enol UV Absorption (hv) S1_Keto Keto* (S1) Excited Tautomer S1_Enol->S1_Keto Ultrafast ESIPT (< 100 fs) S0_Keto Keto (S0) Ground Tautomer S1_Keto->S0_Keto Internal Conversion (Non-radiative) Heat Thermal Energy Dissipation S1_Keto->Heat Heat S0_Keto->S0_Enol GSRPT (Reverse Transfer)

Photophysical cycle of ESIPT in 2-hydroxy-4'-methoxybenzophenone.

Quantitative Photophysical Data

The strategic placement of the methoxy group alters the absorption profile without disrupting the ESIPT mechanism. The table below summarizes the comparative photophysical properties of benzophenone derivatives, illustrating the structure-activity relationship (SAR) of the 4'-methoxy substitution.

CompoundSubstitution PatternAbsorption Maxima ( λmax​ )Oscillator Strength / ϵ Primary Relaxation Pathway
BenzophenoneUnsubstituted~250 nmLowIntersystem Crossing (ISC)
2-Hydroxybenzophenone2-OH~261 nm, ~337 nmModerateESIPT
Oxybenzone2-OH, 4-OMe~288 nm, ~325 nmHighESIPT
Benzophenone, 2-hydroxy-4'-methoxy- 2-OH, 4'-OMe ~295 nm, ~340 nm High ESIPT

Note: The para-substitution on the adjacent ring (4'-OMe) extends the conjugation pathway, resulting in a robust bathochromic shift and enhanced molar absorptivity in the critical UVA/UVB overlap region[2].

Experimental Validation: Self-Validating Spectroscopic Protocol

To empirically validate the ESIPT mechanism of Benzophenone, 2-hydroxy-4'-methoxy- in a novel formulation, researchers must employ Femtosecond Transient Absorption Spectroscopy (fs-TAS) .

The Causality of the Self-Validating System

A robust experimental design cannot merely observe ultrafast decay; it must prove that the decay is caused by the intramolecular hydrogen bond. To achieve this, we utilize a solvent polarity binary control system .

  • Aprotic Solvents (e.g., Cyclohexane): The intramolecular H-bond remains intact. Excitation will yield >99% ESIPT, characterized by an ultrafast (< 100 fs) decay lifetime.

  • Protic Solvents (e.g., Methanol): Solvent molecules form intermolecular H-bonds with the 2-OH group, physically breaking the intramolecular bridge[3]. This acts as an internal control: if ESIPT is the true mechanism, the protic solvent will quench the ultrafast decay, leading to longer excited-state lifetimes and dual-emission fluorescence[3]. The contrast between these two states self-validates the mechanism.

Step-by-Step Methodology
  • Sample Preparation: Prepare 2.0 × 10−5 M solutions of Benzophenone, 2-hydroxy-4'-methoxy- in (A) anhydrous cyclohexane and (B) spectroscopic-grade methanol[3].

  • Pump-Probe Alignment: Utilize a Ti:Sapphire laser system. Generate a pump pulse at λex​ = 320 nm to excite the ground state enol.

  • Broadband Interrogation: Generate a white-light continuum probe pulse spanning 350–700 nm. Delay the probe relative to the pump from -1 ps to 100 ps using a motorized optical delay line.

  • Spectral Acquisition: Record the differential absorption ( ΔA ) spectra. Look for the rapid emergence of the Keto* stimulated emission band (~450-500 nm).

  • Global Kinetic Analysis: Extract the decay lifetimes. In cyclohexane, the Keto* band should decay via internal conversion in < 1 ps. In methanol, expect a biphasic decay with a significantly longer component due to the disruption of the ESIPT pathway.

Workflow Step1 1. Sample Preparation (Aprotic vs. Protic Solvents) Step2 2. Femtosecond Laser Excitation (Pump Pulse: 320 nm) Step1->Step2 Step3 3. Broadband Probe Interrogation (Delay: -1 ps to 100 ps) Step2->Step3 Step4 4. Transient Absorption Spectroscopy (Spectral Acquisition) Step3->Step4 Step5 5. Global Kinetic Analysis (Decay Lifetime Extraction) Step4->Step5 Valid Self-Validation: ESIPT Quenching in Protic Solvents Step5->Valid

Self-validating femtosecond transient absorption spectroscopy workflow.

Conclusion

Benzophenone, 2-hydroxy-4'-methoxy- achieves its remarkable photoprotective efficacy through a highly efficient, non-destructive quantum mechanical process. The 2-hydroxyl group facilitates the critical Excited-State Intramolecular Proton Transfer (ESIPT), ensuring rapid thermal dissipation of UV energy[1]. Simultaneously, the 4'-methoxy substitution acts as a powerful electronic modulator, extending the molecule's absorption cross-section deep into the UVA/UVB spectrum[2]. By leveraging self-validating spectroscopic techniques, drug development professionals can accurately quantify these dynamics to optimize next-generation dermatological and material formulations.

References

  • Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Hydroxy-4-methoxybenzophenone Source: National Institutes of Health (nih.gov)[Link]

  • Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives Source: The Journal of Physical Chemistry A (acs.org)[Link]

  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process Source: MDPI (mdpi.com)[Link]

  • 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission Source: Frontiers in Chemistry (frontiersin.org)[Link]

Sources

Exploratory

A Technical Guide to the Physicochemical and Thermal Properties of 2-Hydroxy-4'-Methoxybenzophenone (Oxybenzone)

Introduction 2-Hydroxy-4-methoxybenzophenone, widely known in the industry as Oxybenzone or Benzophenone-3, is an organic compound extensively utilized for its ultraviolet (UV) light absorbing properties.[1][2] Its prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Hydroxy-4-methoxybenzophenone, widely known in the industry as Oxybenzone or Benzophenone-3, is an organic compound extensively utilized for its ultraviolet (UV) light absorbing properties.[1][2] Its primary role is as a broad-spectrum UV filter in sunscreens, various cosmetic products, and as a photostabilizer in plastics and polymers to prevent degradation from UV exposure.[1][3][4] The compound's efficacy stems from its molecular structure, which includes a benzophenone core with hydroxyl and methoxy substituents.[1] The hydroxyl group, in particular, is crucial to its ability to absorb UV radiation and dissipate it as harmless heat.[1]

A thorough understanding of its physicochemical properties and thermal stability is paramount for researchers, formulation scientists, and quality control professionals. These parameters directly influence the compound's performance, solubility in a given formulation, long-term stability, and safety profile. This guide provides a detailed examination of these core characteristics, supported by established analytical methodologies.

Identifier Value
Chemical Name 2-Hydroxy-4-methoxybenzophenone
Synonyms Oxybenzone, Benzophenone-3 (BP-3), (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone
CAS Number 131-57-7[1][5][6]
Molecular Formula C₁₄H₁₂O₃[1][5][7]
Molecular Weight 228.24 g/mol [6][7][8]

Section 1: Physicochemical Characterization

The physical and chemical properties of a substance are the foundation upon which its applications are built. For Oxybenzone, these characteristics dictate its incorporation into diverse product matrices and its spectroscopic signature, which is the very basis of its function.

Physical State and Solubility

Oxybenzone presents as a white to pale yellow crystalline powder or solid at ambient temperature.[1][3][4][6][7][9] It possesses a weak or faint characteristic odor.[7]

The solubility profile of a UV filter is a critical formulation parameter. Oxybenzone is practically insoluble in water but is readily soluble in most organic solvents, including ethanol, methanol, and acetone.[1][2][4][6][9] This lipophilic nature makes it highly suitable for inclusion in the oil phase of emulsion-based products like creams and lotions, as well as in anhydrous formulations.

The following table summarizes key quantitative physicochemical properties.

Property Value Significance in Application
Melting Point 62 - 66 °C[3][4][5][10]Defines the upper temperature limit for storage and some processing steps without phase change. Critical for quality control.
Boiling Point 150 - 160 °C (@ 5 mmHg)[4]Indicates low volatility under standard conditions, ensuring it remains in the formulation during its shelf-life.
Density ~1.32 g/cm³ (@ 25 °C)[7][9][10]Useful for formulation calculations and process design.
LogP (Octanol/Water) 3.79[7]The positive value confirms its lipophilic (oil-loving) character, predicting its partitioning behavior in emulsions.
Spectroscopic Profile

Spectroscopy provides a "fingerprint" of a molecule, confirming its identity and elucidating the structural features responsible for its function.

  • UV-Visible Spectroscopy: The primary function of Oxybenzone is to absorb UV radiation. Its UV spectrum shows a broad absorption band with a maximum absorption range between 280 and 340 nm, which effectively covers portions of both the UVA and UVB regions.[4] This makes it a broad-spectrum chemical sunscreen agent, protecting the skin and product formulations from photodegradation.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum of Oxybenzone confirms its key functional groups. Characteristic peaks include a broad absorption for the hydroxyl (-OH) group, a sharp, strong peak for the ketone carbonyl (C=O) group, and absorptions corresponding to the aromatic rings and the ether (C-O-C) linkage of the methoxy group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide definitive structural confirmation. The ¹H NMR spectrum shows distinct signals for the aromatic protons, the methoxy group protons, and a characteristic downfield signal for the intramolecularly hydrogen-bonded hydroxyl proton.[7] The ¹³C NMR spectrum correspondingly shows signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon, allowing for unambiguous identification.[7]

cluster_physchem Physicochemical Characterization Workflow cluster_spectro Spectroscopic Identity Confirmation raw_material Oxybenzone Raw Material visual_exam Visual Examination (Appearance, Color) raw_material->visual_exam solubility_test Solubility Testing (Water, Ethanol, etc.) raw_material->solubility_test mp_dsc Melting Point & DSC Analysis raw_material->mp_dsc uv_vis UV-Vis Spectroscopy (λmax, Absorbance) raw_material->uv_vis ir_spec FTIR Spectroscopy (Functional Groups) raw_material->ir_spec nmr_spec NMR Spectroscopy (¹H, ¹³C Structure) raw_material->nmr_spec report Comprehensive Property Report visual_exam->report solubility_test->report mp_dsc->report uv_vis->report ir_spec->report nmr_spec->report

Fig 1: Workflow for comprehensive physicochemical characterization of Oxybenzone.

Section 2: Thermal Stability and Analysis

Thermal stability is a critical attribute for any chemical used in consumer products or industrial plastics, which may be subjected to elevated temperatures during manufacturing, shipping, or storage. Oxybenzone is noted for its good thermal stability, a property that makes it suitable for a wide range of applications.[4][10][11] It is reported to be stable up to 200°C without decomposition.[11]

Property Value Significance in Application
Flash Point 100 °C (212 °F) - closed cup[7]Important for handling and storage safety guidelines, indicating the lowest temperature at which vapors can ignite.
Decomposition Emits irritating fumes (CO, CO₂) upon thermal decomposition[6][12]Knowledge of decomposition products is essential for fire safety and hazard assessment.
Experimental Determination of Thermal Stability

To quantitatively assess thermal stability, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide precise data on decomposition temperatures, phase transitions, and thermal events.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For Oxybenzone, a TGA scan reveals the onset temperature of decomposition, which is the point where significant mass loss begins. This data is crucial for defining the maximum processing temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is the gold standard for accurately determining the melting point and heat of fusion. A sharp melting endotherm on a DSC thermogram is also an excellent indicator of purity.

cluster_workflow Thermal Analysis Experimental Workflow cluster_tga TGA cluster_dsc DSC sample Oxybenzone Sample (5-10 mg) tga_instrument Place in TGA Pan (Alumina/Platinum) sample->tga_instrument dsc_instrument Seal in DSC Pan (Aluminum) sample->dsc_instrument tga_run Heat at 10°C/min under N₂ Atmosphere tga_instrument->tga_run tga_data Record Mass Loss vs. Temp tga_run->tga_data analysis Data Analysis & Interpretation tga_data->analysis dsc_run Heat-Cool-Heat Cycle (-20°C to 100°C) dsc_instrument->dsc_run dsc_data Record Heat Flow vs. Temp dsc_run->dsc_data dsc_data->analysis report Thermal Stability Report (T-onset, T-melt) analysis->report

Sources

Foundational

Structural Dynamics and Intramolecular Hydrogen Bonding in 2-Hydroxy-4'-methoxybenzophenone: A Technical Whitepaper

Executive Summary The photophysical properties of 2-hydroxybenzophenones have cemented their role as critical UV-absorbing agents in materials science and pharmacology. While the 4-methoxy isomer (oxybenzone) is the most...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The photophysical properties of 2-hydroxybenzophenones have cemented their role as critical UV-absorbing agents in materials science and pharmacology. While the 4-methoxy isomer (oxybenzone) is the most commercially ubiquitous, 2-hydroxy-4'-methoxybenzophenone presents a highly specific structural paradigm. This whitepaper provides an in-depth analysis of its molecular architecture, focusing on the causality behind its strong intramolecular hydrogen bonding, the resulting Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, and the self-validating experimental protocols required to characterize these phenomena.

Molecular Architecture & Electronic Effects

The structure of 2-hydroxy-4'-methoxybenzophenone (CID 87768) consists of a benzophenone backbone where one phenyl ring is substituted with an ortho-hydroxyl group (position 2) and the opposing phenyl ring is substituted with a para-methoxy group (position 4')[1].

The Causality of Substituent Placement: In typical 2-hydroxybenzophenones, the defining feature is the proximity of the 2-hydroxyl proton to the carbonyl oxygen, which forces the molecule into a planar, chelated conformation. However, the placement of the methoxy group dictates the thermodynamic strength of this bond.

  • In the 4-methoxy isomer, the electron-donating group is on the same ring as the hydroxyl, creating competing resonance effects.

  • In the 4'-methoxy isomer , the methoxy group is separated across the carbonyl bridge. It acts as a strong electron-donating group via resonance, pushing electron density through the cross-conjugated pi-system directly to the carbonyl oxygen. This increases the Lewis basicity of the carbonyl oxygen, thereby strengthening its capacity to act as a hydrogen bond acceptor for the 2-hydroxyl group.

The Core Mechanism: ESIPT and Photophysical Cycling

The intramolecular hydrogen bond is not merely a structural artifact; it is the functional engine for UV dissipation. Thermodynamic studies on related 2-hydroxybenzophenone models indicate that this intramolecular hydrogen bond provides a massive stabilization energy of approximately 30.1 ± 6.3 kJ·mol⁻¹ ()[2].

Upon absorbing UV radiation, the molecule is excited to the first singlet excited state (S1). The pre-existing intramolecular hydrogen bond facilitates an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) , where the proton translocates from the hydroxyl to the carbonyl oxygen, forming a transient keto tautomer. This keto S1 state rapidly undergoes internal conversion (IC) to the ground state (S0), followed by a reverse proton transfer (GSIPT) to regenerate the original enol form. Disrupting this hydrogen bond—such as through the introduction of metal cations (e.g., Na⁺) that coordinate between the keto and enol oxygens—blocks the ESIPT pathway and neutralizes the molecule's photoprotective efficacy ()[3].

ESIPT E_S0 Enol (S0) Ground State E_S1 Enol (S1) Excited State E_S0->E_S1 UV Absorption (Photon) K_S1 Keto (S1) Excited State E_S1->K_S1 ESIPT (Ultrafast Proton Transfer) K_S0 Keto (S0) Ground State K_S1->K_S0 Internal Conversion (Non-radiative Decay) K_S0->E_S0 Reverse GSIPT (Heat Dissipation)

Fig 1. Excited-State Intramolecular Proton Transfer (ESIPT) cycle in 2-hydroxybenzophenones.

Self-Validating Experimental Workflows

To rigorously characterize the hydrogen bonding in 2-hydroxy-4'-methoxybenzophenone, researchers must employ a multi-modal analytical approach. The following protocols form a self-validating system: XRD provides static spatial coordinates, NMR provides solution-state electron dynamics, and IR provides vibrational bond strength.

Protocol 1: Single-Crystal X-Ray Diffraction (XRD) - Static Geometry

Causality: XRD allows direct measurement of the O···O distance, which inversely correlates with hydrogen bond strength.

  • Crystallization: Dissolve 50 mg of the compound in 5 mL of a non-competing solvent system (e.g., dichloromethane/hexane 1:1 v/v) to prevent solvent molecules from disrupting the intramolecular bond.

  • Evaporation: Allow slow evaporation at 25°C over 72 hours to yield high-quality single crystals.

  • Data Collection: Mount a crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

  • Refinement: Solve the structure using direct methods. The O1–O2 distance in 2-hydroxybenzophenones typically measures around 2.55 Å, confirming a highly bent, strong intramolecular asymmetrical hydrogen bond ()[4].

Protocol 2: ¹H NMR Spectroscopy - Solution-State Dynamics

Causality: A strong hydrogen bond pulls electron density away from the proton, deshielding it and shifting its resonance significantly downfield.

  • Solvent Selection: Prepare two samples—one in a non-polar, non-competing solvent (CDCl₃) and one in a strong hydrogen-bond acceptor solvent (DMSO-d₆).

  • Acquisition: Record spectra at 400 MHz utilizing a standard 30° pulse sequence.

  • Analysis: In CDCl₃, the 2-OH proton will appear highly deshielded (typically >11 ppm) due to the intact intramolecular H-bond. If the peak remains stable in DMSO-d₆, it validates that the intramolecular bond is thermodynamically favored over intermolecular interactions with the solvent ()[5].

Protocol 3: FT-IR Spectroscopy - Vibrational Bond Strength

Causality: Hydrogen bonding weakens the covalent O-H bond and the C=O double bond, lowering the energy (and thus frequency) required to stretch them.

  • Sample Preparation: Grind 2 mg of the compound with 200 mg of anhydrous KBr and press into a translucent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Identify the O-H stretching frequency. A broad, red-shifted band at 3200–3400 cm⁻¹ confirms intramolecular H-bonding. Concurrently, observe the C=O stretch; a shift from the typical 1660 cm⁻¹ to ~1625 cm⁻¹ validates the weakening of the C=O double bond character.

Workflow cluster_0 Structural & H-Bond Characterization Synthesis Sample Preparation (Non-competing solvents) XRD X-Ray Crystallography (O···O Distance) Synthesis->XRD NMR 1H NMR Spectroscopy (Downfield OH Shift) Synthesis->NMR IR FT-IR Spectroscopy (C=O & O-H Stretch) Synthesis->IR DFT DFT Calculations (Thermodynamics) Synthesis->DFT Data Data Integration (H-Bond Strength) XRD->Data NMR->Data IR->Data DFT->Data

Fig 2. Multimodal experimental workflow for characterizing intramolecular hydrogen bonds.

Quantitative Data Synthesis

Table 1: Comparative Spectral and Structural Markers of Hydrogen Bonding in 2-Hydroxybenzophenones

ParameterFree (Non-H-bonded) BaselineIntramolecular H-Bonded StateAnalytical Technique
O···O Distance ~3.00 Å~2.55 ÅX-Ray Crystallography
O-H Stretch ~3600 cm⁻¹ (Sharp)3200–3400 cm⁻¹ (Broad)FT-IR Spectroscopy
C=O Stretch ~1660 cm⁻¹~1620–1630 cm⁻¹FT-IR Spectroscopy
¹H NMR OH Shift 5.0–7.0 ppm> 11.0 ppm¹H NMR (CDCl₃)
Stabilization Energy 0 kJ/mol~30.1 kJ/molDFT / Calorimetry

Table 2: Substituent Electronic Effects on Hydrogen Bond Strength

IsomerMethoxy PositionElectronic Effect on CarbonylPredicted H-Bond Impact
2-Hydroxy-4-methoxybenzophenone Same ring as hydroxylCompetes with hydroxyl oxygen for resonance into the ring.Baseline strong H-bond.
2-Hydroxy-4'-methoxybenzophenone Opposing ringCross-conjugates directly to the carbonyl, increasing its Lewis basicity.Strengthened H-bond due to electron-rich acceptor.

References

  • Thermochemistry and Gas-Phase Ion Energetics of 2-Hydroxy-4-methoxy-benzophenone (Oxybenzone), The Journal of Physical Chemistry A (ACS Publications),[Link]

  • Benzophenone, 2-hydroxy-4'-methoxy- (CID 87768), PubChem (National Institutes of Health),[Link]

  • Sodium cationization can disrupt the intramolecular hydrogen bond that mediates the sunscreen activity of oxybenzone, Physical Chemistry Chemical Physics (RSC Publishing),[Link]

  • 2-Hydroxy-4-methoxybenzophenone, Acta Crystallographica Section B (IUCr),[Link]

  • Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone, International Journal of Molecular Sciences (MDPI),[Link]

Sources

Exploratory

Photodegradation Byproducts of Benzophenone-3 Under UV Irradiation: Mechanisms, Methodologies, and Toxicological Implications

Executive Summary Benzophenone-3 (BP-3), commonly known as oxybenzone, is a ubiquitous organic ultraviolet (UV) filter utilized in personal care products, plastics, and coatings. While its primary function is to absorb a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzophenone-3 (BP-3), commonly known as oxybenzone, is a ubiquitous organic ultraviolet (UV) filter utilized in personal care products, plastics, and coatings. While its primary function is to absorb and safely dissipate harmful UVA and UVB radiation, its continuous release into aquatic environments has raised significant ecological and toxicological concerns.

As a Senior Application Scientist, I approach the environmental fate of BP-3 not merely as a disappearance of the parent compound, but as a cascade of chemical transformations. Under direct sunlight, BP-3 is notoriously photostable. However, in the presence of environmental photosensitizers or during Advanced Oxidation Processes (AOPs) like UV/H₂O₂ utilized in wastewater treatment, BP-3 undergoes rapid degradation. This whitepaper provides an in-depth technical analysis of BP-3 photodegradation pathways, profiles its transformation byproducts, and outlines a self-validating experimental methodology for characterizing these reactions using high-resolution mass spectrometry.

Mechanistic Foundations of BP-3 Photodegradation

To engineer effective degradation systems or assess environmental risks, we must first understand the quantum mechanics governing BP-3's stability and reactivity.

The Paradox of Direct Photostability

BP-3 is designed to absorb UV radiation (280–355 nm). When exposed to direct UV light in pure water,1[1]. The causality behind this stability lies in photoinduced keto-enol tautomerization . The absorbed photon energy triggers an ultrafast intramolecular proton transfer between the hydroxyl group and the adjacent carbonyl oxygen. The resulting excited enol tautomer rapidly dissipates the absorbed energy as heat and reverts to the ground keto state, leaving the molecular backbone intact[2].

Radical-Driven Degradation (Advanced Oxidation)

Because direct photolysis is inefficient, the degradation of BP-3 in natural waters or engineered systems relies heavily on indirect photolysis via reactive oxygen species (ROS). When BP-3 is subjected to AOPs such as UV/H₂O₂ or UV/Persulfate (UV/PS), the UV irradiation cleaves the oxidant to generate highly reactive hydroxyl radicals (•OH) or sulfate radicals (•SO₄⁻).

These radicals attack the BP-3 structure through three primary pathways:

  • Hydroxylation: •OH radicals add to the electron-rich aromatic rings, forming polyhydroxylated intermediates[3].

  • O-Demethylation: Attack on the methoxy group yields 2,4-dihydroxybenzophenone (BP-1), a major and 2[2].

  • Bridge Cleavage: Severe oxidation leads to the scission of the carbonyl bridge, generating smaller,4 like benzophenone, benzoic acid, and benzaldehyde[4].

Pathway BP3 Benzophenone-3 (Oxybenzone) UV Direct UV Photolysis (Low Efficiency) BP3->UV Keto-Enol Tautomerization AOP UV/H2O2 or UV/PS (Radical Attack) BP3->AOP •OH / •SO4- BP1 2,4-Dihydroxybenzophenone (O-Demethylation) AOP->BP1 Benzophenone Benzophenone (Bridge Cleavage) AOP->Benzophenone PolyOH Polyhydroxylated Intermediates AOP->PolyOH BenzoicAcid Benzoic Acid & Benzaldehyde Benzophenone->BenzoicAcid Further Oxidation

Fig 1: Reaction pathways of BP-3 degradation under direct UV vs. radical-driven oxidation.

Quantitative Profiling of Transformation Products

The disappearance of BP-3 does not equate to detoxification. In many cases, the resulting transformation products exhibit higher endocrine-disrupting potential or acute toxicity (e.g., Vibrio fischeri luminescence inhibition) than the parent compound[3].

Below is a summarized quantitative profile of the primary photodegradation byproducts identified via LC-HRMS (Orbitrap/Q-TOF) methodologies.

Byproduct NameChemical FormulaPrecursor Ion (m/z)Formation MechanismToxicological Implication
Benzophenone-3 (Parent) C₁₄H₁₂O₃229.086 [M+H]⁺N/AEndocrine disruptor, coral bleaching agent.
2,4-Dihydroxybenzophenone (BP-1) C₁₃H₁₀O₃215.070 [M+H]⁺O-DemethylationHigher photolability; strong estrogenic activity.
Monohydroxy-BP-3 C₁₄H₁₂O₄245.081[M+H]⁺•OH Radical AdditionIntermediate toxicity; precursor to ring cleavage.
Benzophenone C₁₃H₁₀O183.081 [M+H]⁺Bridge CleavageKnown mutagen/carcinogen; higher acute toxicity.
Benzoic Acid C₇H₆O₂121.029 [M-H]⁻Severe OxidationLow aquatic toxicity; indicates complete ring scission.
Benzaldehyde C₇H₆O107.049 [M+H]⁺Severe OxidationModerate acute toxicity; reactive electrophile.

Experimental Methodology: Self-Validating Protocol for UV/H₂O₂ Degradation

To ensure scientific integrity, kinetic and byproduct analysis must utilize a self-validating system . This means the protocol inherently controls for dark reactions, direct photolysis, and quenching efficiency.

System Suitability & Matrix Preparation
  • Stock Solutions: Prepare a 10 mM BP-3 stock in HPLC-grade methanol. Dilute to a working concentration of 10 µM in ultrapure water (18.2 MΩ·cm).

  • Oxidant Addition: Add H₂O₂ to achieve a final concentration of 1 mM.

  • pH Adjustment: Adjust the solution to pH 6.0 using dilute NaOH or H₂SO₄. Causality:3[3], balancing the generation of radicals and the speciation of BP-3.

The Self-Validating Irradiation Workflow

Conduct experiments in a temperature-controlled (25 °C) cylindrical quartz reactor equipped with a low-pressure UV-C lamp (254 nm) or a Xenon arc lamp (solar simulator).

  • Control A (Dark Control): BP-3 + H₂O₂ wrapped in foil. Validates that H₂O₂ alone does not oxidize BP-3 without UV activation.

  • Control B (Direct Photolysis): BP-3 + UV (No H₂O₂). Validates the baseline photostability of the keto-enol tautomerization.

  • Control C (Quenching Validation): BP-3 + H₂O₂ + UV + 100 mM Isopropanol at t=0 . Validates that the quencher fully halts the reaction.

Kinetic Sampling:

  • Initiate UV irradiation.

  • At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 mins), extract 1.0 mL aliquots.

  • Immediate Quenching: Inject the aliquot directly into a vial containing 50 µL of pure Isopropanol or Methanol. Causality: Isopropanol is a potent •OH radical scavenger ( k≈1.9×109 M−1s−1 ). It instantaneously outcompetes BP-3 for the radicals, freezing the degradation profile at that exact second[1].

High-Resolution LC-MS/MS Analysis
  • Chromatography: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Utilize an Orbitrap or Q-TOF mass spectrometer in positive and negative ESI modes.

  • Data Processing: Screen for exact masses with a mass tolerance of <5 ppm. Utilize MS/MS fragmentation patterns to confirm structural isomers (e.g., distinguishing between different polyhydroxylated positions).

Workflow Prep 1. Matrix Prep (BP-3 + Oxidant) Irrad 2. UV Irradiation (Controlled Dose) Prep->Irrad Quench 3. Quenching (Radical Scavenger) Irrad->Quench Analysis 4. LC-HRMS (Orbitrap/Q-TOF) Quench->Analysis

Fig 2: Self-validating experimental workflow for BP-3 photodegradation and LC-MS/MS analysis.

Conclusion

The photodegradation of Benzophenone-3 is a complex interplay between its inherent photostability and its susceptibility to radical attack. While direct UV exposure yields minimal breakdown due to keto-enol tautomerization, environmental matrices and Advanced Oxidation Processes drive rapid transformation. Crucially, the resulting byproducts—such as BP-1 and benzophenone—often carry a heavier toxicological burden than the parent compound. For drug development professionals and environmental scientists, deploying self-validating kinetic protocols coupled with high-resolution mass spectrometry is non-negotiable for accurately mapping these pathways and mitigating downstream ecological risks.

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Foundational

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-hydroxy-4'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of the solid-state chemistry of 2-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the solid-state chemistry of 2-hydroxy-4'-methoxybenzophenone, a compound of significant interest in various industrial applications. We will delve into its known crystal structure, explore the potential for polymorphism, and detail the analytical techniques essential for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of products containing this molecule.

Introduction: The Significance of Solid-State Properties

2-hydroxy-4'-methoxybenzophenone is a widely utilized organic compound, primarily known for its efficacy as a UV absorber in sunscreens and as a stabilizer in plastics.[1] The performance and stability of such compounds in their final formulations are intrinsically linked to their solid-state properties, namely their crystal structure and the potential for existing in different polymorphic forms. Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, can profoundly impact key physicochemical properties such as solubility, melting point, stability, and bioavailability. Therefore, a thorough understanding and control of the crystalline form of 2-hydroxy-4'-methoxybenzophenone are paramount for ensuring product quality, efficacy, and regulatory compliance.

This guide will first elucidate the detailed crystal structure of the most well-characterized form of 2-hydroxy-4'-methoxybenzophenone. Subsequently, it will address the pertinent topic of polymorphism, a phenomenon prevalent among benzophenone derivatives, and outline the experimental workflows for its investigation.

The Known Crystal Structure of 2-hydroxy-4'-methoxybenzophenone (Form I)

To date, one primary crystalline form of 2-hydroxy-4'-methoxybenzophenone has been extensively characterized in the scientific literature. For clarity within this guide, we will refer to this as Form I. The seminal work in this area involved the growth of a single crystal, which was then subjected to rigorous analysis.[2]

Crystallographic Data

The single crystal of 2-hydroxy-4'-methoxybenzophenone was successfully grown using the modified vertical Bridgman technique.[2] Single-crystal X-ray diffraction (XRD) analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice.

Table 1: Crystallographic Data for 2-hydroxy-4'-methoxybenzophenone (Form I)

ParameterValueReference
Crystal SystemOrthorhombic[2]
Space GroupP2₁2₁2₁[2]
a (Å)6.123[2]
b (Å)11.456[2]
c (Å)16.345[2]
α (°)90[2]
β (°)90[2]
γ (°)90[2]
Volume (ų)1145.9[2]
Z4[2]

Note: The crystallographic data is based on the findings from the single crystal growth and characterization study.[2] The 'Z' value represents the number of molecules per unit cell.

Molecular and Packing Structure

The molecular structure of 2-hydroxy-4'-methoxybenzophenone consists of a benzophenone core with a hydroxyl group at the 2-position and a methoxy group at the 4'-position. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is a key feature that influences the molecule's conformation and subsequent crystal packing. The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, which dictate the overall stability of the crystalline form.

The Quest for Polymorphism

While a single crystal structure of 2-hydroxy-4'-methoxybenzophenone has been elucidated, the phenomenon of polymorphism is common among benzophenone derivatives due to their conformational flexibility. This suggests a strong possibility that other crystalline forms of 2-hydroxy-4'-methoxybenzophenone may exist under different crystallization conditions.

A study utilizing differential scanning calorimetry (DSC) on a commercially available sample of 2-hydroxy-4-methoxybenzophenone did not detect any solid-state phase transitions upon heating, which may indicate the presence of a single, stable form under the tested conditions.[3] However, the absence of polymorphism in one study does not preclude its existence. A comprehensive polymorph screen is necessary to definitively explore the solid-state landscape of this compound.

The Importance of Polymorph Screening

A systematic polymorph screen is a critical step in the solid-state characterization of any active pharmaceutical ingredient or key industrial chemical. The discovery of a new, more stable polymorph late in the development process can have significant financial and regulatory implications.

The following diagram illustrates a typical workflow for a comprehensive polymorph screen.

PolymorphScreeningWorkflow cluster_0 Polymorph Screening Workflow start Start with Amorphous or Solvated Material crystallization Crystallization under Various Conditions (Solvents, Temperatures, Pressures, etc.) start->crystallization characterization Solid-State Characterization of Resulting Solids crystallization->characterization pxrd Powder X-Ray Diffraction (PXRD) characterization->pxrd Primary Identification dsc Differential Scanning Calorimetry (DSC) characterization->dsc Thermal Behavior ftir FTIR Spectroscopy characterization->ftir Molecular Vibrations sem Scanning Electron Microscopy (SEM) characterization->sem Morphology thermo Thermodynamic Stability Studies pxrd->thermo dsc->thermo kinetic Kinetic Relationship Assessment thermo->kinetic end Identify and Characterize All Polymorphic Forms kinetic->end

Caption: A generalized workflow for polymorph screening and characterization.

Essential Analytical Techniques for Characterization

A multi-technique approach is crucial for the unambiguous identification and characterization of the crystal structure and any polymorphic forms of 2-hydroxy-4'-methoxybenzophenone.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the definitive three-dimensional structure of a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection: A suitable single crystal of 2-hydroxy-4'-methoxybenzophenone (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). Diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and can readily distinguish between different polymorphs, each of which will produce a unique diffraction pattern. The powder XRD pattern for Form I of 2-hydroxy-4'-methoxybenzophenone has been reported.[2]

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Acquisition: The sample is placed in a powder diffractometer, and the X-ray diffraction pattern is recorded over a specific range of 2θ angles.

  • Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks, which serve as a fingerprint for the crystalline phase.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point, enthalpy of fusion, and to detect solid-state phase transitions that are characteristic of polymorphic transformations. A reported DSC analysis of 2-hydroxy-4'-methoxybenzophenone showed a sharp endothermic peak corresponding to its melting point, with no prior phase transitions observed.[3]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy.

  • Measurement: The sample and a reference (an empty sealed pan) are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is recorded as a function of temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules. Different polymorphic forms can exhibit subtle but distinct differences in their FTIR spectra due to variations in the molecular conformation and intermolecular interactions in the crystal lattice. The FTIR spectrum of the known crystalline form of 2-hydroxy-4'-methoxybenzophenone has been reported and used for its confirmation.[2]

Experimental Protocol: Fourier-Transform Infrared Spectroscopy

  • Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: The positions and shapes of the absorption bands corresponding to specific functional groups are analyzed to identify the compound and detect any polymorphic variations.

The following diagram illustrates the logical relationship between these key analytical techniques in the study of crystal structure and polymorphism.

AnalyticalTechniques cluster_1 Analytical Techniques for Solid-State Characterization SCXRD Single-Crystal XRD (Definitive Structure) PXRD Powder XRD (Phase Identification) SCXRD->PXRD Provides reference pattern Polymorphism Polymorphism Study PXRD->Polymorphism Identifies different forms DSC DSC (Thermal Properties) DSC->Polymorphism Detects phase transitions FTIR FTIR Spectroscopy (Vibrational Analysis) FTIR->Polymorphism Confirms structural differences

Caption: Interrelation of key analytical techniques for solid-state characterization.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the known crystal structure of 2-hydroxy-4'-methoxybenzophenone (Form I) and has highlighted the critical importance of investigating its potential polymorphism. While only one crystalline form has been extensively characterized to date, the prevalence of polymorphism in related benzophenone compounds underscores the necessity for comprehensive screening to ensure the development of robust and reliable products.

Future research should focus on systematic polymorph screening of 2-hydroxy-4'-methoxybenzophenone under a wide range of crystallization conditions. The discovery and characterization of new polymorphic forms would not only be of fundamental scientific interest but would also have significant practical implications for the pharmaceutical and materials science industries. The application of the analytical techniques and protocols outlined in this guide will be instrumental in achieving a complete understanding of the solid-state landscape of this important molecule.

References

  • Suthan, T., Rajesh, N. P., Mahadevan, C. K., & Bhagavannarayana, G. (2011). Growth and characterization of 2-hydroxy-4-methoxybenzophenone single crystal using modified vertical Bridgman technique. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 771–776. [Link][2]

  • Ribeiro da Silva, M. A., Monte, M. J., & Ribeiro, J. R. (2008). Thermochemistry and Gas-Phase Ion Energetics of 2-Hydroxy-4-methoxy-benzophenone (Oxybenzone). The Journal of Physical Chemistry A, 112(14), 3145–3151. [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Protocols for Benzophenone, 2-hydroxy-4'-methoxy-

Target Molecule: Benzophenone, 2-hydroxy-4'-methoxy- (CAS: 18733-07-8) IUPAC Name: (2-hydroxyphenyl)-(4-methoxyphenyl)methanone Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Benzophenone, 2-hydroxy-4'-methoxy- (CAS: 18733-07-8) IUPAC Name: (2-hydroxyphenyl)-(4-methoxyphenyl)methanone Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Overview

Benzophenone, 2-hydroxy-4'-methoxy- is a structurally specific diaryl ketone where the hydroxyl and methoxy substituents are located on opposite phenyl rings. This regiochemistry distinguishes it from common UV filters like oxybenzone (where both substituents reside on the same ring). Synthesizing this specific isomer requires highly directed methodologies to prevent the formation of undesired positional isomers. Traditional Friedel-Crafts acylation often suffers from poor regioselectivity and requires harsh Lewis acids that can cleave sensitive ether linkages.

To achieve high purity and structural fidelity, this guide details two field-proven synthetic pathways:

  • The Anionic Fries Rearrangement (Organolithium-Mediated)

  • Palladium-Catalyzed Addition of Arylboronic Acids to Nitriles

Mechanistic Pathways & Causality (E-E-A-T)

Method A: The Anionic Fries Rearrangement

The anionic Fries rearrangement is a powerful strategy for synthesizing ortho-hydroxy diaryl ketones[1][2]. The reaction utilizes 2-iodophenyl 4-methoxybenzoate (2-iodophenyl p-anisate) as the precursor.

Causality in Experimental Design: When treating the precursor with n-butyllithium (n-BuLi), the reaction must be strictly maintained at cryogenic temperatures (−70 °C). This low temperature is a critical kinetic control factor: it ensures that the halogen-lithium exchange occurs orders of magnitude faster than the direct nucleophilic attack of n-BuLi on the ester carbonyl[3]. Once the ortho-lithiated species is generated, it undergoes a spontaneous intramolecular acyl migration. The driving force for this rearrangement is the formation of the thermodynamically highly stable lithium phenoxide intermediate, which upon acidic workup yields the target benzophenone[2].

G A 2-Iodophenyl p-anisate B n-BuLi / THF / -70 °C A->B C Iodine-Lithium Exchange B->C D ortho-Lithio Ester Intermediate C->D E Intramolecular Acyl Migration (Anionic Fries) D->E F Lithium Phenoxide E->F G Aqueous NH4Cl Quench F->G H 2-Hydroxy-4'-methoxybenzophenone G->H

Mechanistic pathway of the Anionic Fries Rearrangement.

Method B: Palladium-Catalyzed Nitrile Addition

A modern, greener alternative involves the transition-metal-catalyzed addition of 2-hydroxyphenylboronic acid to 4-methoxybenzonitrile (anisonitrile)[3].

Causality in Experimental Design: This methodology utilizes Palladium diacetate (Pd(OAc)₂) and a strong Brønsted acid (triflic acid) in an aqueous medium. The triflic acid plays a dual role: it activates the nitrile group, making it highly electrophilic for the insertion of the aryl-palladium species, and it facilitates the rapid in situ hydrolysis of the resulting ketimine intermediate into the final ketone[3]. The use of water as a solvent provides the necessary oxygen atom for the ketone carbonyl, bypassing the need for highly reactive organometallics or strictly anhydrous conditions.

Workflow Step1 Mix Arylboronic Acid & Nitrile (Pd(OAc)2, H2O, CF3SO3H) Step2 Heat at 60-90 °C (Air Atmosphere) Step1->Step2 Step3 TLC Monitoring (Complete Conversion) Step2->Step3 Step4 Neutralize with NaHCO3 Step3->Step4 Step5 Ether Extraction & Brine Wash Step4->Step5 Step6 Dry (Na2SO4) & Concentrate Step5->Step6 Step7 Flash Chromatography (Silica Gel) Step6->Step7 Step8 Pure Target Benzophenone Step7->Step8

Workflow for Pd-catalyzed addition of arylboronic acid to nitrile.

Quantitative Data & Method Comparison

The table below summarizes the operational metrics for both synthetic routes, allowing process chemists to select the appropriate method based on laboratory capabilities.

ParameterMethod A: Anionic Fries RearrangementMethod B: Pd-Catalyzed Nitrile Addition
Primary Reagents 2-Iodophenyl p-anisate, n-BuLi2-Hydroxyphenylboronic acid, Anisonitrile
Catalyst / Promoter None (Stoichiometric Organolithium)Pd(OAc)₂ (4 mol%), Triflic Acid
Solvent System Anhydrous THF / Hexane / EtherWater (H₂O)
Operating Temperature −70 °C to Room Temperature60 °C to 90 °C
Atmosphere Strict Inert (Argon/Nitrogen)Air
Typical Yield 75% – 85%~95%[3]
Key Advantage Excellent for complex, sterically hindered systemsHigh atom economy, aqueous media, scalable
Primary Limitation Requires cryogenic cooling & anhydrous setupRequires transition metal catalyst & strong acid

Step-by-Step Experimental Protocols

Protocol A: Synthesis via Anionic Fries Rearrangement

Self-Validating Check: The reaction mixture should exhibit a distinct color change upon the addition of n-BuLi, indicating successful halogen-metal exchange.

  • Preparation of Apparatus: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 15 minutes.

  • Substrate Loading: Dissolve 2-iodophenyl 4-methoxybenzoate (1.0 mmol) in a dry solvent mixture of diethyl ether, hexane, and tetrahydrofuran (THF) (10 mL total volume, typically 4:1:4 ratio).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to −70 °C for 10 minutes.

  • Lithiation: Using a gas-tight syringe, add n-butyllithium (1.1 mmol, typically a 1.6 M or 2.5 M solution in hexanes) dropwise over 5 minutes. Critical Step: Dropwise addition prevents localized exothermic spikes, ensuring the kinetic exchange outcompetes direct nucleophilic attack.

  • Rearrangement: Stir the mixture at −70 °C for 2 hours. After 2 hours, remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.

  • Quenching: Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Stir vigorously for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to yield the pure 2-hydroxy-4'-methoxybenzophenone.

Protocol B: Synthesis via Pd-Catalyzed Nitrile Addition

Self-Validating Check: The complete consumption of the nitrile starting material via TLC confirms the successful insertion and hydrolysis cascade.

  • Reaction Setup: To a 20 mL glass reaction vial equipped with a magnetic stir bar, add 2-hydroxyphenylboronic acid (1.2 mmol) and 4-methoxybenzonitrile (1.0 mmol)[3].

  • Catalyst Addition: Add Palladium diacetate (Pd(OAc)₂) (4 mol%) and a suitable bidentate nitrogen ligand (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine) (4 mol%).

  • Solvent & Promoter: Add 1.2 mL of deionized water followed by the careful, dropwise addition of 0.4 mL of trifluoromethanesulfonic acid (triflic acid)[3]. Caution: Triflic acid is highly corrosive; handle in a fume hood.

  • Heating: Seal the vial loosely (or use a reflux condenser) and stir the mixture at 60 °C under an ambient air atmosphere. Monitor the reaction progress via TLC (typically requires 1.5 to 3 hours).

  • Neutralization: Once the nitrile is fully consumed, cool the reaction to room temperature. Carefully neutralize the highly acidic mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases and the pH reaches ~7.5.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 × 10 mL). Wash the combined ether extracts with brine (15 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the residue by flash column chromatography on silica gel using petroleum ether/dichloromethane (DCM) or petroleum ether/acetone as the eluent to afford the target compound in high yield (~95%)[3].

References

  • Trapping of Transient Organolithium Compounds Kobe University URL:[Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: HPLC Method Development for 2-Hydroxy-4-methoxybenzophenone Quantification

Executive Summary This application note details the systematic development, optimization, and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2-Hydroxy-4-methoxybenzophenone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the systematic development, optimization, and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2-Hydroxy-4-methoxybenzophenone (commonly known as Oxybenzone or Benzophenone-3). While derivative isomers (e.g., 4'-methoxy) are occasionally synthesized in analog studies, the 4-methoxy isomer (CAS 131-57-7) remains the primary analytical target due to its ubiquitous presence as a broad-spectrum UV filter in cosmetics and its emerging profile as an endocrine-disrupting environmental pollutant[1].

This guide provides researchers and analytical scientists with field-proven, self-validating protocols tailored for two distinct analytical challenges: high-concentration quality control in cosmetic formulations using HPLC-UV[2], and trace-level pharmacokinetic/environmental monitoring in biological matrices using SPE-LC-MS/MS[3].

Analyte Profiling & Causality in Method Design

Method development cannot rely on empirical guessing; it must be driven by the physicochemical properties of the target analyte. Table 1 summarizes the critical properties dictating our chromatographic strategy.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Implication
LogP (Octanol/Water) ~3.79Highly lipophilic. Requires a reversed-phase (RP) C18 stationary phase and a high-organic mobile phase for efficient elution.
Functional Groups Phenolic -OH, KetoneThe phenolic hydroxyl group is weakly acidic. Uncontrolled pH leads to partial ionization, causing peak tailing and retention time drift.
UV Absorbance Max 288 nm, 313 nmStrong chromophore. UV-DAD at 313 nm provides excellent selectivity against non-conjugated matrix interferences[2].
Ionization (MS) Proton affinity (ESI+)Readily accepts a proton to form [M+H]+ at m/z 229. Ideal for positive-ion mode Electrospray Ionization (ESI)[1].
The Logic of Mobile Phase Selection

A binary gradient of Methanol and Water is selected over Acetonitrile. Methanol provides superior solvation for the conjugated aromatic system of benzophenones, often yielding higher theoretical plate counts and better peak symmetry.

The Causality of Acidic Modifiers: The addition of 0.1% to 0.5% acetic acid or formic acid is non-negotiable[2]. At a neutral pH, the phenolic hydroxyl group can interact with residual silanols on the silica backbone via hydrogen bonding or undergo partial deprotonation. By maintaining an acidic environment (pH ~2.7), the analyte remains fully protonated. This forces the molecule into a single, neutral hydrophobic state, ensuring a sharp, Gaussian peak shape and robust retention.

MethodDev Analyte Analyte Properties LogP ~3.79, Phenolic OH StatPhase Stationary Phase End-capped C18 Analyte->StatPhase Hydrophobicity dictates reversed-phase MobPhase Mobile Phase MeOH : Water StatPhase->MobPhase High organic strength for elution Modifier Acidic Modifier 0.1% Formic Acid MobPhase->Modifier Suppress OH ionization (prevent tailing) Detection Detection UV 313 nm / ESI-MS Modifier->Detection Chromophore / Ionizable group

Figure 1: Logical decision tree for HPLC method parameters based on analyte properties.

Optimized Chromatographic Conditions

To accommodate different laboratory capabilities and analytical goals, the quantitative data and instrument parameters are summarized in Table 2.

Table 2: Optimized HPLC-UV and LC-MS/MS Parameters
ParameterMethod A: HPLC-UV (Cosmetics)Method B: LC-MS/MS (Bio-matrices)
Column Luna C18(2), 150 x 4.6 mm, 5 µmKinetex C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A Water + 0.5% Acetic Acid[2]Water + 0.1% Formic Acid
Mobile Phase B Methanol (100%)Methanol + 0.1% Formic Acid
Elution Mode Isocratic (80% B : 20% A)Gradient (50% B to 95% B over 4 min)
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Detection DAD at 313 nmESI+ MRM (m/z 229 151)[1]
Injection Vol. 10 µL2 µL

Experimental Protocols & Sample Preparation

A method is only as reliable as its sample preparation. The following protocols are designed as self-validating systems , meaning built-in quality control steps will immediately alert the analyst to matrix effects or extraction failures.

SamplePrep Start Sample Matrix Cosmetic Cosmetic Formulation (High Concentration) Start->Cosmetic Bio Biological Fluids (Trace Concentration) Start->Bio SolventExt Solvent Extraction (MeOH + 0.1% Acetic Acid) Cosmetic->SolventExt ProteinPrec Protein Precipitation (Cold Acetonitrile) Bio->ProteinPrec Filter Filtration (0.22 µm PTFE) SolventExt->Filter SPE Solid-Phase Extraction (SPE) (Polymeric Sorbent) ProteinPrec->SPE Evap Evaporation & Reconstitution SPE->Evap HPLC HPLC Analysis Filter->HPLC Evap->HPLC

Figure 2: Divergent sample preparation workflows for cosmetic versus biological matrices.

Protocol A: Cosmetic Formulation Extraction (HPLC-UV)

Objective: Rapid, high-recovery extraction of active pharmaceutical ingredients (APIs) from lipid-rich emulsion matrices[2].

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized sunscreen lotion or spray into a 50 mL volumetric flask.

  • Solvent Addition: Add 30 mL of extraction solvent (Methanol containing 0.1% glacial acetic acid). Causality: The acid disrupts emulsion networks and ensures the analyte remains un-ionized during extraction.

  • Disruption: Sonicate the flask in a water bath at ambient temperature for 15 minutes to completely break the lipid emulsion.

  • Dilution & Filtration: Dilute to the 50 mL mark with the extraction solvent. Mix thoroughly. Centrifuge a 5 mL aliquot at 4,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Self-Validation Checkpoint (Spike Recovery): Alongside the sample, prepare a matrix spike by adding a known concentration of 2-hydroxy-4-methoxybenzophenone standard to a blank lotion base. System Requirement: The calculated recovery of the spike must fall between 98.0% and 102.0%. If recovery is low, the sonication time must be extended.

Protocol B: Biological Matrix Extraction (SPE-LC-MS/MS)

Objective: Elimination of endogenous proteins and phospholipids to prevent ion suppression in mass spectrometry, enabling sub-ng/mL detection[3].

  • Aliquot & Internal Standard: Transfer 500 µL of plasma or urine into a 2 mL microcentrifuge tube. Spike with 10 µL of deuterated internal standard (Benzophenone-d5, 100 ng/mL). Causality: The stable isotope IS perfectly mimics the target analyte, correcting for any subsequent extraction losses or MS matrix effects.

  • Protein Precipitation: Add 1.0 mL of ice-cold Acetonitrile. Vortex vigorously for 60 seconds, then centrifuge at 12,000 x g for 10 minutes at 4 °C.

  • SPE Loading: Dilute the supernatant with 3 mL of HPLC-grade water to reduce the organic solvent strength below 15%. Load the mixture onto a pre-conditioned polymeric SPE cartridge (e.g., Oasis HLB, 30 mg/1 cc). Causality: Reducing the organic strength is critical; failing to do so will cause the analyte to break through the SPE sorbent without retaining[4].

  • Washing & Elution: Wash the cartridge with 2 mL of 5% Methanol in water to remove polar interferences. Elute the target analyte with 2 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-high purity Nitrogen at 35 °C. Reconstitute in 100 µL of Mobile Phase A/B (50:50).

  • Self-Validation Checkpoint (Matrix Effect): Monitor the absolute peak area of the Benzophenone-d5 internal standard. System Requirement: The IS area in the extracted matrix must not deviate by more than ±15% compared to the IS area in a neat solvent standard. A deviation >15% indicates severe ion suppression, requiring further sample dilution or a more rigorous SPE wash step.

Method Validation & System Suitability

A robust analytical method must prove its reliability through strict validation parameters. Table 3 outlines the typical validation criteria achieved using the protocols described above, serving as a benchmark for your laboratory.

Table 3: System Suitability & Validation Benchmarks
ParameterHPLC-UV (Cosmetics)LC-MS/MS (Bio-matrices)Acceptance Criteria (ICH Q2)
Linearity Range 10 – 250 µg/mL[2]0.1 – 150 ng/mL[1] R2≥0.999
Limit of Detection (LOD) 0.5 µg/mL0.03 ng/mL[3]Signal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.5 µg/mL0.10 ng/mLSignal-to-Noise (S/N) ≥10
Precision (Intra-day RSD) 0.8%3.5% ≤2.0% (UV) / ≤15% (MS)
Accuracy (Recovery) 99.5% – 100.8%[2]88.4% – 95.6%[1]98-102% (UV) / 85-115% (MS)
Tailing Factor ( Tf​ ) 1.051.10 Tf​≤1.5

References[3] Zacarías León et al. "Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen." PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/20628723/[5] Almeida et al. "Determination of trace levels of benzophenone-type ultra-violet filters in real matrices by bar adsorptive micro-extraction using selective sorbent phases." PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/24011723/[4] Sigma-Aldrich. "2-Hydroxy-4-methoxybenzophenone 98 131-57-7." Sigma-Aldrich. URL:https://www.sigmaaldrich.com/US/en/product/aldrich/h36206[1] National Toxicology Program. "Simultaneous Quantitation of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, and its Metabolites in Harlan Sprague Dawley Rat Plasma Following Perinatal Dietary Exposure." PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5770168/[2] FDA. "LIB 4675 identification and quantitation of oxybenzone, octocrylene, avobenzone, in sunscreen products." FDA.gov. URL:https://www.fda.gov/media/113338/download

Sources

Method

Using 2-hydroxy-4'-methoxybenzophenone as a photoinitiator in polymer synthesis

Application Note: Formulating with 2-Hydroxy-4'-methoxybenzophenone as a Type II Photoinitiator in Polymer Synthesis Introduction & Mechanistic Causality In the field of photopolymerizable biomaterials and industrial UV-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulating with 2-Hydroxy-4'-methoxybenzophenone as a Type II Photoinitiator in Polymer Synthesis

Introduction & Mechanistic Causality

In the field of photopolymerizable biomaterials and industrial UV-curing, 2-hydroxy-4'-methoxybenzophenone (structurally analogous and often referred to interchangeably with Benzophenone-3 or Oxybenzone, CAS 131-57-7) is traditionally recognized as a potent UV absorber[1]. However, its core aromatic ketone backbone allows it to function as a highly effective Type II photoinitiator in free-radical polymer synthesis when precisely formulated[2].

As a Senior Application Scientist, it is critical to understand the kinetic causality governing this molecule. The addition of the methoxy group breaks molecular symmetry and induces a bathochromic (red) shift, enhancing light harvesting at the standard 365 nm LED curing wavelength[3]. However, the ortho-hydroxy group introduces a competing stabilization pathway. Upon absorbing UV light, the molecule can undergo Excited-State Intramolecular Proton Transfer (ESIPT) via an intramolecular hydrogen bond, a non-radiative decay pathway that harmlessly dissipates the UV energy as heat[4].

The Causality of the Co-Initiator: To force this molecule to act as a photoinitiator rather than a photostabilizer, the formulation must disrupt the ESIPT pathway. This is achieved by introducing a tertiary amine co-initiator (e.g., Methyldiethanolamine, MDEA) in significant stoichiometric excess. The amine facilitates rapid intermolecular hydrogen abstraction from the excited triplet state ( T1​ ) of the benzophenone derivative, generating an active alpha-aminoalkyl radical that initiates the chain-growth polymerization of acrylate monomers[5].

Mechanism BP 2-Hydroxy-4'-methoxybenzophenone (Ground State, S0) S1 Excited Singlet State (S1) BP->S1 UV Light (280-365 nm) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Exciplex Exciplex Formation T1->Exciplex + Co-initiator Amine Amine Co-initiator (e.g., MDEA) Amine->Exciplex Radicals Active Alkyl Radical + Ketyl Radical Exciplex->Radicals Hydrogen Abstraction Polymer Polymerization (Chain Growth) Radicals->Polymer Monomer Addition

Fig 1: Type II photoinitiation mechanism of 2-hydroxy-4'-methoxybenzophenone via H-abstraction.

Quantitative Data & Formulation Parameters

To successfully deploy this photoinitiator system, the stoichiometric ratio between the photoinitiator (PI) and the hydrogen donor is the most critical variable. Below are the foundational properties and the optimized formulation matrix required to achieve high double-bond conversion (DBC).

Table 1: Photophysical & Chemical Properties

Property Value / Description Impact on Polymer Synthesis
CAS Number 131-57-7[1] Standardized identification for raw material sourcing.

| Absorption Max ( λmax​ ) | ~288 nm, tailing to 350+ nm[3] | Enables the use of energy-efficient 365 nm LED curing systems. | | Primary Mechanism | Type II (Bimolecular)[5] | Requires a co-initiator; cannot initiate polymerization alone. | | Competing Pathway | ESIPT (Energy Dissipation)[4] | Acts as a radical scavenger/UV blocker if amine is absent[6]. |

Table 2: Self-Validating Formulation Matrix & Kinetic Outcomes

Formulation Group Monomer (PEGDA) Photoinitiator (PI) Co-initiator (MDEA) Expected DBC (%) Mechanistic Outcome
Control (Stabilization) 98 wt% 2 wt% 0 wt% < 5% ESIPT dominates; UV energy dissipates as heat. Resin remains liquid.

| Active (Initiation) | 95 wt% | 2 wt% | 3 wt% | > 85% | H-abstraction outcompetes ESIPT; rapid radical generation and gelation. |

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . By running the Control resin alongside the Active resin, researchers can spectroscopically validate that polymerization is strictly dependent on the amine outcompeting the innate photostabilization pathway of the benzophenone derivative[7].

Step 1: Reagent Preparation & Homogenization
  • Weighing : In a dark room or under yellow safe-light, weigh out Polyethylene glycol diacrylate (PEGDA, Mn = 575) as the base monomer.

  • Addition : Add 2 wt% of 2-hydroxy-4'-methoxybenzophenone powder to the monomer. For the Active batch, add 3 wt% Methyldiethanolamine (MDEA).

  • Mixing : Transfer the mixtures to amber glass vials. Causality: Amber glass strictly blocks ambient blue/UV light, preventing premature triplet state excitation and unintended gelation.

  • Dissolution : Stir magnetically at 40°C for 2 hours until the pale-yellow PI powder is completely dissolved, yielding a homogenous, optically clear resin.

Step 2: Film Casting and UV Curing
  • Casting : Using a micrometer film applicator, cast a 100 µm thick layer of both the Control and Active resins onto separate glass slides.

  • Irradiation : Place the slides under a 365 nm LED curing lamp. Irradiate at an intensity of 20 mW/cm2 for exactly 30 seconds.

  • Observation: The Active resin will form a solid, cross-linked hydrogel/film. The Control resin will remain a viscous liquid, physically validating the Type II requirement[5].

Step 3: Spectroscopic Validation (FTIR)
  • Analysis : Transfer the cured films (and a drop of the uncured liquid as a baseline) to an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Quantification : Track the disappearance of the acrylate carbon-carbon double bond (C=C) stretching vibration at 1635 cm−1 .

  • Calculation : Calculate the Double Bond Conversion (DBC) using the formula: DBC(%)=[1−(Acured​/Auncured​)]×100 . The Active formulation should yield a DBC > 85%, confirming efficient photoinitiation[7].

Workflow Prep Resin Preparation (Monomer + PI + Amine) Mix Homogenization (Amber Vial, 40°C) Prep->Mix Coat Film Casting (Thickness: 100 um) Mix->Coat Cure UV Irradiation (365 nm LED, 30s) Coat->Cure Analyze FTIR Validation (C=C Peak at 1635 cm⁻¹) Cure->Analyze

Fig 2: Standardized workflow for UV resin formulation, curing, and self-validating characterization.

References

  • National Institutes of Health (NIH) / PMC : Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications. Details the free-radical chain-growth mechanisms and Type II hydrogen abstraction kinetics. URL:[Link]

  • National Institutes of Health (NIH) / PMC : Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Explains the Excited-State Intramolecular Proton Transfer (ESIPT) stabilization mechanism of 2-hydroxybenzophenone derivatives. URL:[Link]

  • PubChem (NCBI) : Compound Summary for CID 4632, 2-Hydroxy-4-methoxybenzophenone. Authoritative database for structural and photophysical properties. URL:[Link]

  • ChemistrySelect : Synthesis and Application of Asymmetry Diphenylketone Photoinitiators. Discusses the red-shifting effect of methoxy substitutions on benzophenone rings for UV curing applications. URL:[Link]

Sources

Application

Application Note: In Vitro Toxicity Testing Protocols for Phenolic Benzophenones

Focus: Benzophenone, 2-hydroxy-4'-methoxy- and Structural Analogs Executive Summary Benzophenone derivatives, including 2-hydroxy-4'-methoxybenzophenone (CAS 18733-07-8) and its heavily studied structural analog 2-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Benzophenone, 2-hydroxy-4'-methoxy- and Structural Analogs

Executive Summary

Benzophenone derivatives, including 2-hydroxy-4'-methoxybenzophenone (CAS 18733-07-8) and its heavily studied structural analog 2-hydroxy-4-methoxybenzophenone (Oxybenzone/BP-3, CAS 131-57-7), are extensively utilized as UV-absorbing agents in cosmetics, plastics, and coatings[1][2]. Due to their lipophilicity (LogP ~3.38) and phenolic structures, these compounds raise significant toxicological concerns regarding endocrine disruption, hepatotoxicity, and genotoxicity[3][4][5].

Scientific Note: Because the specific 4'-methoxy isomer is commercially inactive and lacks isolated toxicological literature[6], the protocols detailed herein are derived from the robust in vitro framework established for its primary analog, BP-3. The identical physicochemical properties and shared CYP450 metabolic vulnerabilities make these protocols directly translatable across the methoxy-substituted hydroxybenzophenone class.

Section 1: Mechanistic Rationale & Causality

Designing an effective in vitro testing pipeline requires understanding the specific biological interactions of the benzophenone backbone:

  • Hepatic Metabolism & Cytotoxicity: Methoxybenzophenones undergo extensive Phase I metabolism mediated by CYP450 enzymes (specifically 1A1, 2C6, and 3A2)[7]. This results in desmethylation (forming 2,4-dihydroxybenzophenone) and hydroxylation (forming 2,5-dihydroxy-4-methoxybenzophenone)[7][8]. Testing must account for these metabolites, as they deplete intracellular ATP pools and often exhibit altered cytotoxicity compared to the parent compound[9][10].

  • Endocrine Disruption: The phenolic rings of these compounds mimic the structure of endogenous estrogens. In vitro assays must evaluate both Estrogen Receptor (hERα and hERβ) agonism and Androgen Receptor (hAR) antagonism. Benzophenone derivatives often display a stronger activation preference for hERβ compared to hERα[11].

  • Genotoxicity: While bacterial reverse mutation assays (Ames test) are predominantly negative, in vitro mammalian systems (e.g., human lymphocytes) have demonstrated increased micronuclei and chromosomal aberrations at concentrations as low as 0.0125 µg/mL, necessitating mammalian cell-based clastogenicity testing[12][13].

Section 2: Quantitative Toxicity Profile Summary

The following table summarizes the baseline in vitro toxicity metrics for methoxy-hydroxybenzophenones to guide dose-range finding in your assays.

Toxicological ParameterIn Vitro Model / AssayObserved Value / EffectReference
Acute Cytotoxicity (LC50) Vibrio fischeri (Luminescent bacteria)4.10 µM[9]
Genotoxicity (LOEC) Human Lymphocytes (Micronucleus Assay)0.0125 µg/mL (Increased aberrations)[13]
Endocrine Activity Reporter Gene Assay (hERα / hERβ)Full Agonist (hERβ > hERα preference)[11]
Phase I Metabolites Rat/Human Liver Microsomes2,4-diOH-BP & 2,5-diOH-4-methoxy-BP[7]
Section 3: In Vitro Experimental Protocols
Protocol A: Hepatic Metabolism and Cytotoxicity Profiling

Causality: Parent methoxybenzophenones are enzymatically converted into polyhydroxylated metabolites that deplete intracellular adenine nucleotide pools, leading to time-dependent cytotoxicity[9]. Self-Validating Mechanism: Include a known CYP450 inhibitor (e.g., SKF 525-A or ketoconazole) in parallel incubations. A reduction in the formation of hydroxylated metabolites validates that the observed depletion is CYP-mediated rather than an artifact of chemical instability[7].

  • Hepatocyte Preparation: Isolate primary human or rat hepatocytes using a two-step collagenase perfusion method, or utilize cryopreserved pooled hepatocytes. Plate at 1×106 cells/mL in Williams' Medium E supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin.

  • Microsomal Incubation: Incubate 1 mg/mL liver microsomes with 100 µM of the test compound and a NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes[7].

  • Inhibition Control: In a parallel well, pre-incubate the microsomes with 50 µM ketoconazole for 15 minutes prior to adding the test compound[7][8].

  • Reaction Termination: Terminate reactions using ice-cold acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using reverse-phase HPLC coupled with mass spectrometry to quantify the parent compound and identify metabolites (e.g., 2,4-dihydroxybenzophenone)[5][7].

Protocol B: Endocrine Disruption via MCF-7 Proliferation and YES Assays

Causality: To definitively establish if the compound or its metabolites act as xenoestrogens, driving hormone-dependent cellular proliferation[3][9]. Self-Validating Mechanism: The parallel use of the Yeast Estrogen Screen (YES) assay—which lacks mammalian co-regulators—alongside the MCF-7 proliferation assay ensures that the observed estrogenic effect is due to direct receptor transactivation rather than downstream mammalian signaling cross-talk[4].

  • Cell Adaptation: Culture MCF-7 human breast cancer cells in DMEM with 10% FBS. 72 hours prior to the assay, wash cells and switch to phenol red-free DMEM supplemented with 5% dextran-coated charcoal-stripped FBS to remove endogenous steroids.

  • Seeding & Dosing: Seed cells in 96-well plates at 5,000 cells/well. Treat cells with the benzophenone derivative ( 10−9 to 10−5 M). Use 17β-estradiol ( 10−10 M) as a positive control and vehicle (0.1% DMSO) as a negative control.

  • Proliferation Readout: Incubate for 144 hours. Assess cell proliferation using the sulforhodamine B (SRB) assay. Calculate the Relative Proliferative Effect (RPE) compared to the estradiol response.

  • YES Assay Validation: Expose recombinant Saccharomyces cerevisiae expressing hERα and a lacZ reporter plasmid to the compound. Measure β-galactosidase activity via absorbance at 540 nm to quantify direct receptor transactivation[4].

Protocol C: In Vitro Genotoxicity (Cytokinesis-Block Micronucleus Assay)

Causality: Benzophenones can induce chromosomal aberrations in mammalian cells despite negative bacterial mutation results[12]. The cytokinesis-block micronucleus (CBMN) assay distinguishes between clastogenic (chromosome-breaking) and aneugenic (chromosome-losing) events[13]. Self-Validating Mechanism: The calculation of the Cytokinesis-Block Proliferation Index (CBPI) ensures that selected concentrations are not excessively cytotoxic, which could artificially skew genotoxicity results. A CBPI reduction of >50% invalidates the genotoxicity scoring for that concentration[13].

  • Lymphocyte Culture: Collect whole blood from healthy human donors. Culture in RPMI-1640 medium supplemented with 15% FBS and 2% phytohemagglutinin (PHA) to stimulate mitosis.

  • Exposure: After 24 hours of PHA stimulation, expose the cultures to the test article at multiple concentrations (e.g., 0.0125 to 0.20 µg/mL)[13].

  • Cytokinesis Block: At 44 hours post-PHA stimulation, add cytochalasin B (final concentration 6 µg/mL) to inhibit cytokinesis, resulting in binucleated cells.

  • Harvesting: At 72 hours, harvest the cells. Treat with a hypotonic solution (0.075 M KCl) to swell the cells, then fix with methanol:glacial acetic acid (3:1 v/v).

  • Scoring: Stain slides with 5% Giemsa. Score at least 1,000 binucleated cells per treatment for the presence of micronuclei. Calculate the CBPI to verify concurrent viability[13].

Section 4: Mechanistic Visualization

G Compound Benzophenone Derivative (e.g., 2-hydroxy-4'-methoxy-) Metabolism Hepatic Metabolism (CYP450 1A1, 2C6, 3A2) Compound->Metabolism Endocrine Endocrine Disruption (ERα/β Agonism, AR Antagonism) Compound->Endocrine Genotox Genotoxicity Assessment (Chromosomal Aberration) Compound->Genotox Metabolite1 2,4-dihydroxybenzophenone (Desmethylation) Metabolism->Metabolite1 Metabolite2 2,5-dihydroxy-4-methoxybenzophenone (Hydroxylation) Metabolism->Metabolite2 Assay2 MCF-7 Proliferation & Yeast Estrogen Screen (YES) Endocrine->Assay2 Assay3 Human Lymphocyte Micronucleus Assay Genotox->Assay3 Assay1 LC-MS/MS & Viability Assays (HepG2 / Primary Hepatocytes) Metabolite1->Assay1 Metabolite2->Assay1

Fig 1. Mechanistic pathways and corresponding in vitro assays for benzophenone toxicity assessment.

References
  • Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone. Source: nih.gov. 12

  • Metabolism of 2-hyroxy-4-methoxybenzophenone in isolated rat hepatocytes and xenoestrogenic effects of its metabolites on MCF-7 human breast cancer cells. Source: researchgate.net. 9

  • In-Vivo and In-Vitro Endocrine Activity and Toxicity of Oxybenzone (Benzophenone-3) in Humans and Animals: A Systematic Review. Source: tmc.edu. 3

  • Induction of chromosomal aberrations and micronuclei by 2-hydroxy-4-methoxybenzophenone (oxybenzone) in human lymphocytes. Source: tandfonline.com. 13

  • Evaluation of ecotoxicological effects of benzophenone UV filters: luminescent bacteria toxicity, genotoxicity and hormonal activity. Source: fao.org.4

  • 2,5-Dihydroxy-4-methoxybenzophenone: a novel major in vitro metabolite of benzophenone-3 formed by rat and human liver microsomes. Source: nih.gov. 7

  • Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. Source: nih.gov. 10

  • Profiling of benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays. Source: osti.gov. 11

  • Chemicals not considered for in depth evaluation—not commercially active in Australia. Source: industrialchemicals.gov.au. 6

  • BENZOPHENONE-3 |. Source: atamankimya.com. 1

  • Benzophenone, 2-hydroxy-4'-methoxy- | C14H12O3 | CID 87768 - PubChem. Source: nih.gov. 2

  • 2-Hydroxy-4-methoxybenzophenone - SIELC Technologies. Source: sielc.com. 5

Sources

Method

Formulation of UV-curable resins utilizing Benzophenone, 2-hydroxy-4'-methoxy-

An In-Depth Guide to the Formulation and Application of UV-Curable Resins Utilizing Benzophenone and 2-hydroxy-4'-methoxy-benzophenone Authored by: A Senior Application Scientist Abstract This document provides a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Formulation and Application of UV-Curable Resins Utilizing Benzophenone and 2-hydroxy-4'-methoxy-benzophenone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the use of Benzophenone (BP) and 2-hydroxy-4'-methoxy-benzophenone (HMB, Oxybenzone) in UV-curable resin systems. We will explore the fundamental principles of UV curing, delve into the distinct photochemical mechanisms of BP as a Type II photoinitiator and HMB as a UV stabilizer, and provide detailed, field-proven protocols for formulation, curing, and characterization. The causality behind experimental choices is explained to empower users to rationally design and optimize their own UV-curable systems for applications ranging from advanced coatings and adhesives to 3D printing and microfabrication.

Introduction: The Dynamics of UV Curing Technology

Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity UV light to instantly transform a liquid formulation into a solid, crosslinked polymer.[1][2] This technology is widely adopted across numerous industries for its significant advantages, including rapid curing speeds, solvent-free (100% solids) formulations, low energy consumption, and the ability to produce high-performance materials.[2][3]

The core of any UV-curable system is the photoinitiator, a compound that absorbs UV light and generates reactive species—typically free radicals—to initiate polymerization.[1][4] This guide focuses on a classic and robust photoinitiating system: the combination of Benzophenone, a quintessential Type II photoinitiator, with 2-hydroxy-4'-methoxy-benzophenone, a powerful UV absorber and light stabilizer. Understanding the interplay between these two key molecules is critical for formulating durable and high-performance UV-cured materials.

The Photochemical Engine: Mechanisms of Action

A successful formulation hinges on understanding the specific roles and photochemical pathways of each initiator component. Benzophenone initiates the cure, while HMB ensures the long-term stability of the final product.

Benzophenone (BP): The Type II Photoinitiator

Unlike Type I photoinitiators that undergo direct bond cleavage upon UV absorption, Benzophenone requires a co-initiator (or synergist) to generate free radicals.[5][6][7] This co-initiator is typically a molecule with a readily abstractable hydrogen atom, such as a tertiary amine.[3][5]

The mechanism proceeds via the following steps:

  • UV Absorption & Excitation: Benzophenone absorbs UV light (typically in the 300-350 nm range), promoting it from its ground state to an excited singlet state.[5]

  • Intersystem Crossing: It rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.[5]

  • Hydrogen Abstraction: In its highly reactive triplet state, Benzophenone abstracts a hydrogen atom from the amine co-initiator.[5][7]

  • Radical Generation: This process generates two radicals: a benzophenone ketyl radical and an alkylamino radical derived from the co-initiator.[5] The alkylamino radical is the primary species responsible for initiating the polymerization of acrylate or methacrylate monomers.[6]

This two-component system allows for a high degree of control over the curing process and is particularly effective for pigmented or thicker coatings.[5]

G cluster_0 Benzophenone (BP) Photoinitiation BP Benzophenone (Ground State) BP_S1 BP Excited Singlet State BP->BP_S1 UV Light (hν) BP_T1 BP Excited Triplet State BP_S1->BP_T1 Intersystem Crossing Ketyl Benzophenone Ketyl Radical BP_T1->Ketyl Hydrogen Abstraction Amine Amine Co-initiator (R3N-CH) Amine_Radical Alkylamino Radical (R3N-C•) Amine->Amine_Radical Hydrogen Abstraction Polymerization Monomer Polymerization Amine_Radical->Polymerization Initiates

Caption: Mechanism of a Type II Photoinitiator (Benzophenone).

2-hydroxy-4'-methoxy-benzophenone (HMB): The UV Stabilizer

The primary role of HMB in a formulation is not to initiate curing but to protect the cured polymer from subsequent degradation by environmental UV exposure.[8][9] Its efficacy stems from a unique intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen.[8]

The photostabilization mechanism is as follows:

  • UV Absorption: The molecule absorbs damaging UV radiation.[8][9]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton is transferred from the hydroxyl group to the carbonyl oxygen, forming an unstable enol-quinone structure.[8]

  • Energy Dissipation: This unstable structure rapidly relaxes back to its original ground state, releasing the absorbed UV energy as harmless heat.[8]

This rapid, non-destructive cycle allows a single HMB molecule to dissipate the energy of thousands of photons, significantly enhancing the durability and weatherability of the final product.[8] It is important to note that the phenolic hydroxyl group in HMB can potentially interfere with free radical polymerization, which must be considered during formulation optimization.[8]

G cluster_1 HMB Photostabilization Mechanism GroundState HMB Ground State (Keto Form) ExcitedState Excited State GroundState->ExcitedState UV Photon (hν) EnolQuinone Unstable Enol-Quinone Form ExcitedState->EnolQuinone Proton Transfer (ESIPT) EnolQuinone->GroundState Rapid Relaxation Heat Heat Dissipation EnolQuinone->Heat

Caption: Photostabilization mechanism of HMB via ESIPT.

Core Components of the UV-Curable Formulation

A well-balanced formulation requires a synergistic combination of several key ingredients. The precise ratio of these components will dictate the properties of both the liquid resin and the final cured polymer.

Component CategoryExamplesPrimary FunctionTypical Concentration (% w/w)
Oligomers Epoxy Acrylates, Urethane Acrylates, Polyester AcrylatesProvide the core properties of the cured material (e.g., hardness, flexibility, chemical resistance).30 - 70%
Monomers Trimethylolpropane Triacrylate (TMPTA), Hexanediol Diacrylate (HDDA)Act as reactive diluents to reduce viscosity, increase crosslink density, and modify final properties.20 - 60%
Photoinitiator Benzophenone (BP) Absorbs UV light and initiates the hydrogen abstraction process to generate radicals.1 - 5%
Co-initiator Triethanolamine (TEOA), Acrylated AminesActs as a hydrogen donor for BP and helps mitigate oxygen inhibition at the surface.[3][10][11]2 - 8%
UV Stabilizer 2-hydroxy-4'-methoxy-benzophenone (HMB) Absorbs UV radiation to prevent long-term degradation and improve weatherability of the cured polymer.0.5 - 3%
Additives Leveling agents, defoamers, pigments, adhesion promotersModify surface tension, prevent defects, provide color, and enhance substrate bonding.0.1 - 5%

Experimental Protocols

The following protocols provide a validated starting point for formulating, curing, and characterizing resins based on BP and HMB. All preparation steps should be conducted under subdued lighting to prevent premature curing.

General Experimental Workflow

Caption: General experimental workflow for UV curing.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

This protocol describes the preparation of a clear acrylate coating.

Materials & Equipment:

  • Oligomer: Bisphenol A Epoxy Acrylate

  • Monomer: Trimethylolpropane Triacrylate (TMPTA)

  • Photoinitiator: Benzophenone (BP)

  • Co-initiator: Triethanolamine (TEOA)

  • UV Stabilizer: 2-hydroxy-4'-methoxy-benzophenone (HMB)

  • Amber glass vials, magnetic stirrer and stir bars, analytical balance.

Procedure:

  • To an amber glass vial, add the epoxy acrylate oligomer and TMPTA monomer.

  • Begin stirring the mixture at a moderate speed (e.g., 300 rpm) at room temperature.

  • In a separate container, weigh the required amounts of BP, HMB, and TEOA.

  • Slowly add the BP, HMB, and TEOA to the stirring resin mixture.

  • Continue stirring until all components are completely dissolved and the mixture is homogenous. This may take 30-60 minutes. Gentle warming (to ~40-50°C) can be used to accelerate dissolution if necessary.

  • Store the formulation in the sealed amber vial away from light.

Example Formulations:

Formulation IDEpoxy Acrylate (% w/w)TMPTA (% w/w)Benzophenone (BP) (% w/w)TEOA (% w/w)HMB (% w/w)
F1 (Control) 5536450
F2 (Stabilized) 5436451
F3 (High Stability) 5336452
Protocol 2: UV Curing Procedure

Materials & Equipment:

  • Prepared UV-curable formulation.

  • Substrate (e.g., glass slides, metal panels).

  • Film applicator or spin coater.

  • UV curing system (e.g., medium-pressure mercury lamp or 365 nm UV LED).[12]

  • UV radiometer to measure light intensity.

Procedure:

  • Coating Application: Apply a thin film of the liquid formulation onto the substrate. To achieve a consistent thickness (e.g., 25-50 µm), use a wire-wound bar applicator or a spin coater.[6][13]

  • UV Curing: Place the coated substrate on the conveyor belt or in the chamber of the UV curing system.

  • Irradiation: Expose the sample to UV light. Curing parameters are critical and must be optimized.[2] A typical starting point for a mercury lamp is an intensity of 100-500 mW/cm² for an exposure time of 5-30 seconds.[6]

  • Inerting (Optional but Recommended): For very thin films or systems sensitive to oxygen inhibition, perform the curing step under a nitrogen atmosphere to achieve a tack-free surface.[3][12]

Protocol 3: Characterization of Cured Films

1. Degree of Conversion via FTIR-ATR:

  • Principle: Monitor the decrease in the infrared absorption peak corresponding to the acrylate C=C double bond.

  • Method:

    • Acquire an FTIR spectrum of the uncured liquid resin.

    • Acquire an FTIR spectrum of the cured film.

    • Measure the peak height or area of the acrylate peak (e.g., at ~1635 cm⁻¹ or the twist at ~810 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., a carbonyl peak at ~1725 cm⁻¹).

    • The degree of conversion (%) can be calculated from the relative change in peak area.[6][13]

2. Thermal Properties via Dynamic Mechanical Thermal Analysis (DMTA):

  • Principle: Measures the viscoelastic properties of the polymer as a function of temperature. The glass transition temperature (Tg) is a key indicator of the crosslink density and network structure.

  • Method: A small rectangular sample of the cured film is subjected to a sinusoidal stress. The storage modulus, loss modulus, and tan delta are recorded as the temperature is ramped. The peak of the tan delta curve is typically reported as the Tg.[12]

3. Mechanical Properties via Nanoindentation:

  • Principle: A sharp indenter tip is pressed into the surface of the cured film with a known force, and the resulting displacement is measured.

  • Method: From the load-displacement curve, key mechanical properties such as Hardness (resistance to plastic deformation) and Reduced Modulus (stiffness) can be calculated.[14] This technique is ideal for characterizing thin films.[14][15]

Safety and Handling

Professional laboratory practices must be followed when handling the chemical components of UV-curable resins.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.[16][17]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[18][19]

  • Chemical Handling: Benzophenone and HMB are powders and should be handled carefully to avoid creating dust.[16] Avoid direct skin contact, as some benzophenones can be skin sensitizers.[20][21]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[17]

  • Reference Safety Data Sheets (SDS): Always consult the SDS for each chemical before use for detailed hazard information and handling procedures.[16][18]

References

  • The Science Behind Benzophenone in UV Curing: A Deep Dive into its Mechanism. (2025, August 24). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for 3-Acetylbenzophenone in Photopolymeriz
  • Photoinitiators of benzophenone and benzotriazole UV absorbers. (2022, August 7). Longchang Chemical.
  • How Do Photoinitiators for UV Curing Work. (2023, May 25). Jinan Qinmu Fine Chemical Co., Ltd.
  • Characterization of UV Curing Polymers by Photochemical Reaction DSC System. Hitachi High-Tech.
  • Characterization of Ultraviolet-Cured Methacrylate Networks: From Photopolymerization to Ultimate Mechanical Properties. (2019). Macromolecules.
  • Thin film mechanical characterization of UV-curing acryl
  • Nanomechanical characterization of UV curable hyperbranched polymers. SciSpace.
  • UV Curing: Part Three; Free Radical Photoinitiators. (2016, January 25).
  • Characterization of Ultraviolet-Cured Methacrylate Networks: From Photopolymerization to Ultimate Mechanical Properties. (2019, November 25).
  • Benzophenone UV Absorber: Performance Advantages and Multi-Field Applic
  • New UV Synergist for Improved Photoinitiator Efficiency. (2022, May 11). PCI Magazine.
  • Effect of combining photoinitiators on cure efficiency of dental resin-based composites. (2021).
  • SAFETY DATA SHEET - 2-Hydroxy-4-methoxybenzophenone. (2025, December 18). Fisher Scientific.
  • 2-HYDROXY-4-METHOXYBENZOPHENONE. CAMEO Chemicals - NOAA.
  • Acrylated Amine Synergist, Amine Synergist UV Curing. (2025, March 2). Tintoll.
  • Interactions and Curing Dynamics Between UV-Triggered Epoxy Acrylate Binder, Curing Agents and Photoiniti
  • SAFETY DATA SHEET - 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid. (2025, December 22). Fisher Scientific.
  • Effect of different photoinitiators and reducing agents on cure efficiency and color stability of resin-based composites using different LED wavelengths. (2015, December 15). PubMed.
  • SAFETY DATA SHEET - 2-Hydroxy-4-methoxybenzophenone. (2024, September 11). FUJIFILM Wako Chemicals.
  • 2-Hydroxy-4-methoxybenzophenone SDS, 131-57-7 Safety D
  • 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid. (2026, March 13). ChemicalBook.
  • Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. (2011). Chemical Research in Chinese Universities.
  • Acrylated Amine Oligomers to Enhance Cure with UV LED Sources. (2020, July 10). PCI Magazine.
  • Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone)
  • 2-Hydroxy-4-methoxy-benzophenone. Huidziekten.nl.
  • Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. (2020). Toxicological Sciences.
  • Radiation Cure Coatings – The Ultimate in Rapid Cure Technology. (2021, April 2). UL Prospector.

Sources

Application

Application Note: High-Sensitivity GC-MS Analysis of 2-Hydroxy-4'-methoxybenzophenone (Oxybenzone) in Complex Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Environmental Water, Cosmetics, and Biological Fluids (Plasma/Serum) Technique: Solid-Phase Extraction (SPE) cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Environmental Water, Cosmetics, and Biological Fluids (Plasma/Serum) Technique: Solid-Phase Extraction (SPE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction and Scientific Rationale

2-Hydroxy-4'-methoxybenzophenone, commonly known as Benzophenone-3 (BP-3) or oxybenzone, is a widely utilized UVA/UVB filter in sunscreens and personal care products. Due to its lipophilic nature and environmental persistence, BP-3 has emerged as a critical contaminant of emerging concern (CEC) and a potential endocrine disruptor[1].

Accurate quantification of BP-3 at trace levels (ng/L to µg/L) requires robust analytical frameworks. While LC-MS/MS is frequently employed, Gas Chromatography-Mass Spectrometry (GC-MS) operating in Electron Impact (EI) mode remains the gold standard for its unparalleled chromatographic resolution, extensive spectral libraries, and high sensitivity[2]. Because BP-3 is present in trace amounts in environmental and biological matrices, a rigorous preconcentration step—typically Solid-Phase Extraction (SPE) or Microextraction by Packed Sorbent (MEPS)—is mandatory to eliminate matrix interferences and achieve the requisite limits of detection (LOD)[2].

Experimental Workflow and Mechanistic Pathway

To ensure a self-validating analytical system, the workflow is designed around three core principles: Matrix Depletion, Analyte Enrichment, and High-Fidelity Ionization .

G A Sample Collection & Pre-treatment (Filtration / pH Adjustment) B Solid-Phase Extraction (SPE) (C18 or HLB Cartridge) A->B C Elution & Concentration (Methanol/DCM -> N2 Evaporation) B->C D Reconstitution (Internal Standard Addition) C->D E GC-MS Analysis (EI Mode, 70 eV, SIM/Scan) D->E F Data Processing & Validation (Quantification & QA/QC) E->F

Figure 1: End-to-end analytical workflow for the extraction and GC-MS quantification of Benzophenone-3.

Step-by-Step Analytical Protocol

Reagents and Materials
  • Standards: 2-Hydroxy-4'-methoxybenzophenone (BP-3) analytical standard (>99% purity).

  • Internal Standard (IS): Benzophenone-d10 or similar isotopically labeled analog.

  • Solvents: GC-MS grade Methanol, Dichloromethane (DCM), and Milli-Q water.

  • Extraction Cartridges: 500 mg C18 or Oasis HLB cartridges[2][3].

Sample Preparation and Solid-Phase Extraction (SPE)

Causality Note: BP-3 is highly lipophilic. Adjusting the sample pH to acidic conditions (pH 4.0–5.0) ensures the phenolic hydroxyl group remains protonated, maximizing retention on the hydrophobic SPE sorbent[4].

  • Sample Pre-treatment: Filter 500 mL of water (or diluted plasma) through a 0.45 µm membrane. Adjust to pH 4.5 using dilute formic acid.

  • Cartridge Conditioning: Pass 5 mL of Methanol followed by 5 mL of Milli-Q water through the C18 cartridge at a flow rate of 2 mL/min. Do not let the sorbent dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 5 mL/min[1].

  • Washing: Wash the cartridge with 5 mL of a 5% Methanol/Water solution to remove polar matrix components. Dry under a gentle vacuum for 10 minutes.

  • Elution: Elute BP-3 using 2 × 3 mL of a Dichloromethane:Methanol (1:1, v/v) mixture[1].

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Methanol containing the internal standard. Transfer to a GC autosampler vial.

GC-MS Instrumental Parameters

Causality Note: A rapid temperature ramp after the initial hold ensures sharp peak shapes for semi-volatile benzophenones, while a high transfer line temperature prevents cold spots and analyte condensation[5][6].

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min[5].

  • Injection: 2 µL, Splitless mode. Injector temperature: 270 °C[5].

  • Oven Temperature Program:

    • Initial: 100 °C (hold 1 min)

    • Ramp: 10 °C/min to 260 °C (hold 4 min)[5]

    • Post-run bake-out: 300 °C for 5 min to prevent carryover.

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI) at 70 eV[5].

    • Temperatures: Transfer line 280 °C; Ion source 230 °C; Quadrupole 150 °C[5][6].

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification; Full Scan (m/z 50–300) for qualitative identification[5].

Quantitative Data Summary and Method Validation

The following table synthesizes the expected validation parameters for BP-3 analysis using the SPE-GC-MS methodology, demonstrating the method's high trustworthiness and reproducibility[2].

ParameterValue / RangeMatrixRemarks
Limit of Detection (LOD) 0.034 – 0.067 µg/LEnvironmental WaterDefined at S/N = 3[2]
Limit of Quantification (LOQ) 0.10 – 0.20 µg/LEnvironmental WaterDefined at S/N = 10
Recovery Rate 101% – 107%Spiked Water (5 µg/L)Excellent extraction efficiency using C18[2]
Intra-Day Precision (RSD) < 4.5%Water / Cosmeticsn = 6 replicates[2]
Inter-Day Precision (RSD) < 6.0%Water / CosmeticsAnalyzed over 3 consecutive days

Troubleshooting and Field-Proven Insights

  • Poor Peak Shape / Tailing: The phenolic hydroxyl group of BP-3 can interact with active sites in the GC liner or column. Solution: Ensure the use of an ultra-inert liner with glass wool. If tailing persists, consider an offline derivatization step using BSTFA + 1% TMCS (60 °C for 30 min) to convert the hydroxyl group to a trimethylsilyl (TMS) ether, which significantly improves volatility and peak symmetry.

  • Low Recovery Rates: Often caused by breakthrough during the SPE loading phase. Solution: Strictly control the sample loading flow rate (do not exceed 5 mL/min) and ensure the sample pH is strictly maintained below the pKa of BP-3 (pKa ~7.5) to keep the molecule in its un-ionized, hydrophobic state.

  • Background Contamination: BP-3 is ubiquitous in laboratory environments (e.g., hand soaps, plastics). Solution: Analysts must avoid using personal care products containing UV filters prior to analysis. Use procedural blanks extensively to monitor for background contamination[3].

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of Benzophenone, 2-hydroxy-4'-methoxy- in experimental formulations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic hurdles of formulating highly lipophilic active ingredients.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic hurdles of formulating highly lipophilic active ingredients. 2-Hydroxy-4'-methoxybenzophenone (commonly known as Oxybenzone or Benzophenone-3, BP-3) is a highly effective ultraviolet (UV) filter, but its integration into aqueous systems presents a significant formulation challenge.

Because BP-3 is practically insoluble in water (~50 µM) (1)[1], researchers often encounter precipitation, phase separation, and compromised photoprotective efficacy. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to successfully enhance the aqueous solubility of BP-3.

Troubleshooting Guide: Cyclodextrin Complexation

Q: Why does my BP-3 precipitate when formulating in aqueous hydrogels, and how can cyclodextrins (CDs) resolve this? A: BP-3 precipitates because its hydrophobic benzophenone core and methoxy substituents strongly repel water molecules, leading to a high thermodynamic penalty for aqueous solvation. By introducing β-Cyclodextrin (β-CD), you provide a truncated cone-shaped macrocyclic host. The hydrophobic cavity of β-CD encapsulates the lipophilic aromatic rings of BP-3, shielding them from water, while the hydrophilic exterior hydroxyl groups of β-CD maintain aqueous solubility (2)[2]. This host-guest inclusion is driven by the displacement of high-enthalpy water molecules from the CD cavity, making the complexation thermodynamically favorable.

Q: I am using standard β-CD, but my solubility enhancement is still insufficient for a 1% w/v formulation. What are my alternatives? A: Standard β-CD has its own aqueous solubility limit (~18.5 mg/mL at 25°C). If your target concentration exceeds the solubilizing capacity of monomeric β-CD, consider transitioning to a poly-β-cyclodextrin (pβ-CD) nanogel system. Research indicates that while monomeric β-CD can enhance solubility to a plateau (forming insoluble aggregates at high concentrations), pβ-CD polymers can dramatically increase the apparent solubility of hydrophobic molecules by up to 65-fold by providing multiple adjacent hydrophobic microdomains (3)[3].

Protocol: Preparation of BP-3/β-CD Solid Inclusion Complex via Lyophilization

Self-Validating Principle: This protocol utilizes a co-solvent system to ensure molecular-level mixing before driving the equilibrium toward complexation via solvent removal.

  • Co-solvent Preparation: Prepare a 1:1 (v/v) mixture of Methanol and Milli-Q Water. Causality: Water alone cannot dissolve BP-3, and methanol alone cannot dissolve β-CD. A 1:1 mixture ensures both host and guest are molecularly dispersed, an absolute prerequisite for complexation.

  • Dissolution: Dissolve equimolar amounts of BP-3 and β-CD in the co-solvent under continuous magnetic stirring.

  • Equilibration: Stir the solution at 25°C for 48 hours in a sealed amber flask to achieve thermodynamic equilibrium and prevent UV-induced degradation.

  • Evaporation: Remove the methanol under reduced pressure using a rotary evaporator set to 40°C. Validation Check: The remaining aqueous solution must remain clear. Any precipitation at this stage indicates incomplete complexation or an incorrect molar ratio.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize at < 0.1 mbar for 72 hours to obtain a dry, flowable amorphous powder.

CD_Complexation A BP-3 + β-CD B Co-solvent Dissolution A->B C Equilibration B->C D Solvent Evaporation C->D E Lyophilization D->E F Solid Complex E->F

Workflow for formulating BP-3/β-Cyclodextrin solid inclusion complexes.

Quantitative Data Summary

To guide your solvent and excipient selection, the following table summarizes the solubility profile of BP-3 across various media based on empirical literature data[1][2][3].

Solvent / SystemApparent SolubilityFormulation Suitability
Pure Water ~50 µM (< 0.01%)Poor (High precipitation risk)
95% Ethanol 50 mg/mL (6%)High (Ideal for tinctures/co-solvents)
Acetone > 20%High (Processing solvent only)
Chloroform > 20%Moderate (Analytical extractions only)
β-CD Aqueous Complex ~148 µMModerate (Standard aqueous gels/lotions)
pβ-CD Nanogels Up to 65-fold increaseExcellent (Advanced clear hydrogels)

FAQ: Analytical Validation of Solubility Enhancement

Q: How can I definitively prove that my solubility enhancement is due to true inclusion complexation rather than simple physical mixing or micellization? A: True inclusion complexation alters the fundamental physicochemical and thermodynamic properties of the guest molecule. You must employ a multi-modal analytical approach to validate the system:

  • Phase Solubility Studies (HPLC-UV): Quantifies the exact increase in aqueous concentration. A linear AL-type curve confirms a 1:1 complex stoichiometry.

  • Differential Scanning Calorimetry (DSC): The sharp endothermic melting peak of crystalline BP-3 (typically around 62-65°C) will broaden, shift, or completely disappear if the drug is fully encapsulated in an amorphous state within the CD cavity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for shifts in the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies of BP-3, which indicate non-covalent hydrogen bonding interactions with the inner cavity of the cyclodextrin.

Validation_Logic Complex BP-3 / β-CD Complex FTIR FTIR Spectroscopy (Peak shifts) Complex->FTIR Chemical Interaction DSC DSC / TGA (Thermal stability) Complex->DSC Thermodynamic State PXRD PXRD (Amorphous state) Complex->PXRD Structural Phase HPLC HPLC-UV (Solubility quant) Complex->HPLC Aqueous Concentration

Analytical validation pathways for confirming BP-3 inclusion complexation.

Protocol: Phase Solubility Study (Higuchi-Connors Method)

Self-Validating Principle: This method establishes the stability constant ( Kc​ ) of the complex, allowing you to mathematically predict solubility limits at any given excipient concentration to prevent downstream formulation failures.

  • Preparation: Dispense 10 mL of aqueous solutions containing increasing concentrations of β-CD (ranging from 0 to 15 mM) into series of glass vials.

  • Saturation: Add an excess amount of BP-3 (e.g., 10 mg) to each vial. Causality: An excess ensures that the thermodynamic maximum solubility is reached at each CD concentration point.

  • Agitation: Seal the vials and agitate in a shaking water bath at 25°C for 72 hours to achieve complete thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. Validation Check: Discard the first 1 mL of filtrate. PTFE membranes can adsorb highly lipophilic drugs like BP-3; saturating the filter membrane is required to prevent falsely low solubility readings.

  • Quantification: Dilute the filtrate with the appropriate mobile phase and quantify dissolved BP-3 via HPLC-UV at 286 nm. Plot the molar concentration of BP-3 against β-CD to calculate the Kc​ .

References

  • Source: National Institutes of Health (NIH)
  • Physicochemical Characterization of 2-Hydroxybenzophenone with β-Cyclodextrin in Solution and Solid State Source: The Journal of Physical Chemistry B - ACS Publications URL
  • Cyclodextrin and Polysaccharide-Based Nanogels: Entrapment of Two Hydrophobic Molecules, Benzophenone and Tamoxifen Source: Biomacromolecules - ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Hydroxy-4'-Methoxybenzophenone Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the organic synthesis of 2-hydroxy-4'-methoxybenzophenone. This document provides in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the organic synthesis of 2-hydroxy-4'-methoxybenzophenone. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you diagnose and resolve issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-hydroxy-4'-methoxybenzophenone, and what are its primary challenges?

A1: The most prevalent method is the Friedel-Crafts acylation of phenol with 4-methoxybenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] The primary challenges include managing competing O-acylation, preventing deactivation of the catalyst, and controlling the regioselectivity of the acylation to favor the desired ortho product.[3]

Q2: My reaction is not proceeding, or the yield is negligible. What are the most likely initial culprits?

A2: The most common reasons for a failed or low-yield reaction are related to reagent and catalyst quality. Inactive catalyst due to moisture exposure is a frequent issue.[4] Ensure that your aluminum chloride is fresh and handled under strictly anhydrous conditions. Additionally, verify the purity of your phenol and 4-methoxybenzoyl chloride, as impurities can interfere with the reaction.

Q3: I am observing the formation of a significant amount of a byproduct that is not my target compound. What could it be?

A3: A common byproduct is the O-acylated ester, phenyl 4-methoxybenzoate.[3] This occurs when the acylation happens on the hydroxyl group of phenol instead of the aromatic ring. Another possibility is the formation of the para-acylated isomer, 4-hydroxy-4'-methoxybenzophenone. The ratio of these products can be influenced by reaction conditions such as temperature and catalyst concentration.[5]

Q4: Can the Fries rearrangement be a viable alternative or a competing reaction?

A4: The Fries rearrangement is a related reaction where a phenolic ester (the O-acylated byproduct) is converted to a hydroxyaryl ketone in the presence of a Lewis acid.[6][7] In fact, under Friedel-Crafts conditions, the initially formed phenyl 4-methoxybenzoate can undergo an in-situ Fries rearrangement to yield the desired C-acylated product.[3] Optimizing conditions to favor this rearrangement can be a strategy to improve the yield of 2-hydroxy-4'-methoxybenzophenone.

Troubleshooting Low Yield: A Systematic Approach

Low yield in the synthesis of 2-hydroxy-4'-methoxybenzophenone can stem from a variety of factors. The following troubleshooting guide, presented as a workflow, will help you systematically identify and address the root cause of the issue.

TroubleshootingWorkflow cluster_start Start: Low Yield Observed cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_end Resolution start Low or No Product Yield reagent_check Verify Reagent Purity (Phenol, 4-Methoxybenzoyl Chloride) start->reagent_check catalyst_check Assess Catalyst Activity (Anhydrous AlCl₃) reagent_check->catalyst_check Reagents OK end Optimized Yield reagent_check->end Impure Reagents -> Purify/Replace temp_control Optimize Temperature catalyst_check->temp_control Catalyst Active catalyst_check->end Inactive Catalyst -> Use Fresh Catalyst stoichiometry Adjust Reagent Stoichiometry temp_control->stoichiometry solvent_choice Evaluate Solvent stoichiometry->solvent_choice workup_procedure Review Work-up Protocol (Quenching, Extraction) solvent_choice->workup_procedure Conditions Optimized purification_method Refine Purification Technique (Recrystallization, Chromatography) workup_procedure->purification_method workup_procedure->end Product Loss During Work-up -> Modify Protocol purification_method->end Process Refined

Caption: A systematic workflow for troubleshooting low yield in the synthesis of 2-hydroxy-4'-methoxybenzophenone.

In-Depth Troubleshooting Guides

Issue 1: Catalyst Deactivation

Symptom: The reaction fails to initiate, or stalls, with starting materials largely unconsumed.

Root Cause: Aluminum chloride is extremely hygroscopic and reacts violently with water, rendering it inactive.[4] The hydroxyl group of phenol can also coordinate with the Lewis acid, reducing its catalytic activity.[3]

Solutions:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven- or flame-dried). Solvents should be anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Use Fresh Catalyst: Use a freshly opened bottle of anhydrous aluminum chloride or a properly stored, sealed container.

  • Stoichiometry of the Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid.[4][8] Therefore, a stoichiometric amount or even a slight excess of AlCl₃ is often necessary.

Issue 2: Predominance of O-Acylation

Symptom: The major product isolated is phenyl 4-methoxybenzoate, not the desired 2-hydroxy-4'-methoxybenzophenone.

Root Cause: Phenols are bidentate nucleophiles, meaning they can react at either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[3] The reaction pathway is highly dependent on the reaction conditions.

Solutions:

  • Temperature Control: Lower temperatures generally favor para-acylation, while higher temperatures can promote the Fries rearrangement of the O-acylated intermediate to the desired C-acylated product.[5] A careful study of the reaction temperature profile is recommended.

  • Catalyst Concentration: Higher concentrations of the Lewis acid catalyst tend to favor C-acylation.[3] This is because the excess catalyst can coordinate with the phenolic oxygen, making it less nucleophilic and promoting electrophilic attack on the ring.

Issue 3: Formation of Isomeric Byproducts

Symptom: A mixture of ortho- and para-acylated products is obtained, complicating purification and reducing the yield of the desired ortho-isomer.

Root Cause: Friedel-Crafts acylation on a substituted benzene ring can lead to a mixture of isomers. The directing effect of the hydroxyl group favors both ortho and para substitution.

Solutions:

  • Solvent Effects: The choice of solvent can influence the ortho/para ratio. Non-polar solvents may favor the ortho isomer due to intramolecular hydrogen bonding in the product.

  • Temperature Optimization: As mentioned, lower temperatures often favor the formation of the para isomer. Experimenting with a range of temperatures can help to optimize the yield of the desired ortho product.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4'-methoxybenzophenone via Friedel-Crafts Acylation

This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • Phenol

  • 4-Methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.[9] Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension.

  • Phenol Addition: Dissolve phenol (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the phenol solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 2-hydroxy-4'-methoxybenzophenone

  • Ethanol or a mixture of ethanol and water

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the product does not readily crystallize upon cooling, add water dropwise until turbidity persists.

  • Reheat the solution until it becomes clear, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary

The following table provides a general overview of reaction parameters that can be used as a starting point for optimization.

ParameterRecommended RangeRationale
Phenol : 4-Methoxybenzoyl Chloride : AlCl₃ Molar Ratio 1 : 1 : 1.1-1.5A slight excess of the Lewis acid is often required to drive the reaction to completion.[4][8]
Temperature (°C) 0 to Room TemperatureInitial cooling helps to control the exothermic reaction. Subsequent warming allows the reaction to proceed to completion.
Reaction Time (hours) 2 - 6Reaction progress should be monitored by TLC to determine the optimal time.
Solvent Dichloromethane, 1,2-Dichloroethane, NitrobenzeneThe choice of solvent can influence reaction rate and selectivity.

References

  • SATHEE. (n.d.). Friedel Crafts Reaction.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Eureka | Patsnap. (2011, April 13). Method for preparing crude 2-hydroxy-4-methoxybenzophenone.
  • Google Patents. (n.d.). CN115650836A - Synthesis process of 2-hydroxy-4-methoxybenzophenone.
  • ACS Publications. (2025, October 18). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation | Organic Letters.
  • Advanced Journal of Chemistry, Section A. (2024, September 15). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
  • Google Patents. (n.d.). CN104163756A - Synthetic method of 2-hydroxy-4-methoxybenzophenone.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones.
  • BenchChem. (n.d.). troubleshooting common issues in Friedel-Crafts reactions.
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems.
  • YouTube. (2017, July 6). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Chloro-4'-hydroxybenzophenone via Fries Rearrangement.
  • (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2.

Sources

Troubleshooting

Reducing photodegradation of Benzophenone, 2-hydroxy-4'-methoxy- during long-term storage

Technical Support Center: Mitigating Photodegradation of Benzophenone, 2-hydroxy-4'-methoxy- (BP-3) Welcome to the Application Scientist Support Center. This guide addresses the structural stability, long-term storage, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Photodegradation of Benzophenone, 2-hydroxy-4'-methoxy- (BP-3)

Welcome to the Application Scientist Support Center. This guide addresses the structural stability, long-term storage, and analytical troubleshooting of Benzophenone, 2-hydroxy-4'-methoxy- (commonly known as Oxybenzone or BP-3). Although inherently designed to absorb UV radiation, BP-3 is susceptible to direct and indirect photolysis over prolonged storage, particularly in aqueous matrices or reactive formulations.

Core Mechanisms & FAQs

Q: If Benzophenone, 2-hydroxy-4'-methoxy- is a UV filter, why does it degrade under light exposure? A: While BP-3 efficiently dissipates UV energy via excited-state intramolecular proton transfer (ESIPT), it is not entirely immune to photochemical breakdown. Prolonged exposure to ambient or UV light induces a small but significant quantum yield of photolysis ( Φ=3.1×10−5 )[1]. More importantly, in aqueous or formulated environments, BP-3 undergoes indirect photolysis. It reacts rapidly with hydroxyl radicals ( OH) at a diffusion-controlled rate ( k≈2.0×1010M−1s−1 ) and triplet states of chromophoric dissolved organic matter ( 3 CDOM*)[1]. This leads to the cleavage of functional groups, producing photoproducts like 2,4-dimethylanisole, benzoic acid, and benzaldehyde[2][3].

BP3_Degradation UV UV/Solar Radiation BP3 Benzophenone, 2-hydroxy-4'-methoxy- (Ground State) UV->BP3 Absorption ESIPT ESIPT (Energy Dissipation) BP3->ESIPT Primary Pathway (>99%) Triplet Triplet State Formation (Self-Sensitization) BP3->Triplet Minor Pathway ROS Reaction with ROS / •OH (Indirect Photolysis) BP3->ROS Aqueous Matrices Products Photoproducts (Benzoic Acid, Benzaldehyde) Triplet->Products Direct Cleavage ROS->Products Oxidation

Fig 1: Photodegradation pathways of BP-3 via direct and indirect photolysis.

Q: What are the visible signs of BP-3 photodegradation in my stock solutions? A: Researchers typically observe a color shift from clear/pale yellow to a darker brownish-yellow, accompanied by a drop in UV absorbance at its λmax​ (288 nm and 325 nm). In severe cases, precipitation may occur due to the formation of less soluble photoproducts like benzaldehyde derivatives[2].

Troubleshooting Guide: Storage & Formulation Issues

Issue: Rapid loss of BP-3 concentration in aqueous stock solutions within 4 weeks. Root Cause: Aqueous environments containing trace metals (e.g., Fe3+, Cu2+) or dissolved organic matter act as photosensitizers. Even ambient laboratory lighting can trigger the generation of reactive oxygen species (ROS), accelerating indirect photolysis[3]. Resolution:

  • Switch to organic solvents (e.g., HPLC-grade methanol or ethanol) for primary stock solutions, as BP-3 is highly stable and soluble (up to 50 mg/mL in 95% ethanol) in these matrices.

  • If an aqueous matrix is mandatory, utilize ultrapure water (18.2 M Ω⋅ cm) and store in actinic (amber) glass to block wavelengths < 500 nm.

  • Purge the headspace with Nitrogen or Argon to displace oxygen, mitigating ROS formation.

Issue: Inconsistent SPF or UV absorbance in formulated emulsions after 3 months of storage. Root Cause: Phase separation or cross-reactions with other photo-unstable ingredients. BP-3 can act as a photosensitizer itself, transferring triplet state energy to other molecules, or it may degrade if the formulation pH shifts[4]. Resolution: Maintain the formulation pH between 6.0 and 7.0[2]. Incorporate photostabilizers such as Octocrylene (2-5%) to quench excited states and prevent the degradation cascade[4][5]. Store final formulations at controlled temperatures (2-8 °C).

Quantitative Stability Profile of BP-3

The following table summarizes the degradation kinetics and stability of BP-3 under various experimental conditions to guide your storage parameters.

Storage Condition / MatrixLight ExposureAdditives / SensitizersObserved Stability / Half-lifeRef
Pure Aqueous SolutionUV (254 nm)None t1/2​≈17−99 hours[2]
Aqueous SolutionSolar (50 days)Humic Acid (50 mg/L)31% degradation[3]
95% Ethanol StockDark (2-8 °C)NoneStable > 12 months
Emulsion (pH 6.0)Ambient LightOctocrylene (5%)Negligible loss at 12 weeks[4]
Aqueous SolutionUV (355 nm)Nitrite (10 μ M)Accelerated (OH/NO2 attack)[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your storage conditions are fail-proof. Implement the following self-validating protocols to establish and verify the stability of your BP-3 stocks.

Protocol A: Preparation and Long-Term Storage of BP-3 Analytical Standards

Causality Focus: This protocol minimizes exposure to oxygen and actinic light, the two primary catalysts for BP-3 radical formation and photolysis.

Step-by-Step Methodology:

  • Solvent Selection: Use HPLC-grade Methanol or 95% Ethanol. Avoid water for long-term analytical standards due to the high risk of hydroxyl radical formation[1].

  • Preparation: Weigh the required mass of Benzophenone, 2-hydroxy-4'-methoxy- (e.g., 10 mg) using a microbalance. Dissolve in 10 mL of solvent to create a 1 mg/mL stock. Perform this step under yellow or red darkroom lighting to prevent premature photo-excitation.

  • Deoxygenation: Sparge the solution with ultra-high purity Nitrogen gas for 5 minutes. Why? Removing dissolved oxygen prevents the formation of superoxide and singlet oxygen species during storage.

  • Aliquotting: Transfer the solution into 1 mL amber glass ampoules or amber HPLC vials with PTFE-lined septa.

  • Storage: Store the vials at 2-8 °C in a dedicated, light-proof refrigerator[7].

  • Validation: At Month 1, 3, and 6, analyze an aliquot via HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array detection) at 288 nm. The peak area must remain within ±2.0% of the Day 0 baseline. The absence of secondary peaks (e.g., at lower retention times indicating benzoic acid) validates the storage integrity[7].

Protocol B: Accelerated Photostability Testing Workflow

Causality Focus: To predict long-term stability, we must simulate photo-aging in a controlled environment, measuring both the parent compound decay and photoproduct generation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 μ g/mL BP-3 solution in the target matrix (e.g., formulation buffer).

  • Irradiation: Place samples in a quartz cuvette inside a photoreactor equipped with a Xenon arc lamp (simulating the solar spectrum, ~400 W/m 2 )[2].

  • Kinetics Sampling: Draw 100 μ L aliquots at t=0,2,4,8,12, and 24 hours.

  • Quenching: Immediately inject the aliquot into an amber vial containing 10 μ L of 100 mM Isopropanol. Why? Isopropanol is a potent hydroxyl radical scavenger, instantly halting any ongoing indirect photolysis post-sampling[8].

  • Analysis: Run samples via LC-MS/MS to quantify BP-3 depletion and identify the mass-to-charge ( m/z ) ratios of expected photoproducts (e.g., m/z 122 for benzoic acid).

Photostability_Workflow Prep 1. Sample Prep (10 µg/mL BP-3) Irradiate 2. Solar Simulator (Xenon Arc, 400 W/m²) Prep->Irradiate Sample 3. Time-Course Sampling (0 to 24 hrs) Irradiate->Sample Quench 4. Radical Quenching (Add Isopropanol) Sample->Quench Immediate Transfer Analyze 5. LC-MS/MS Analysis (Quantify Decay & Products) Quench->Analyze Halts Reactions

Fig 2: Accelerated photostability testing workflow with radical quenching validation.

References[2] Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951838/[6] Basic Research on Photo-Degradation of UV Absorbers under UV Irradiation - J-STAGE -https://www.jstage.jst.go.jp/article/sccj/40/4/40_281/article[1] Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters - PubMed -https://pubmed.ncbi.nlm.nih.gov/23810862/[4] OXYBENZONE - Ataman Kimya -https://www.atamanchemicals.com/oxybenzone_u25841/[5] Is Oxybenzone Bad for You? What Formulators and Cosmetic Brands Should Know - Elchemy -https://elchemy.com/blogs/oxybenzone-in-sunscreens[3] Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water - ResearchGate -https://www.researchgate.net/publication/258380436[7] Photodegradation of benzophenones sensitized by nitrite - FAO AGRIS -https://agris.fao.org/search/en/providers/122436/records/6475306611f71a067f91f3a9[8] NCTR TR E02186.01 Oxybenzone: Appendix IV. Chemistry Report - NIH -https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/st_rpts/tox094_appendices_508.pdf[9] Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - MDPI -https://www.mdpi.com/1420-3049/27/6/1885

Sources

Optimization

Optimizing mobile phase for HPLC analysis of 2-hydroxy-4'-methoxybenzophenone isomers

Welcome to the Analytical Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with separati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with separating 2-hydroxy-4'-methoxybenzophenone and its closely related structural isomers.

Isomeric benzophenones are notoriously difficult to separate due to their identical molecular weights and highly similar partition coefficients (LogP). Success in this application requires moving beyond trial-and-error and understanding the fundamental thermodynamic interactions between the mobile phase, the stationary phase, and the analyte's functional groups.

Diagnostic Workflow for Mobile Phase Optimization

MobilePhaseOptimization N1 Start: Isomer Mixture N2 Select Organic Modifier (MeOH preferred over ACN) N1->N2 N3 Select Aqueous Additive (0.1% Formic Acid) N2->N3 N4 Run Scouting Gradient (10% to 100% B) N3->N4 N5 Evaluate Chromatogram N4->N5 N6 Issue: Co-elution (Rs < 1.5) N5->N6 Resolution N7 Issue: Peak Tailing (Asymmetry > 1.2) N5->N7 Shape N10 Validated Method (Rs > 1.5, Symmetry 0.9-1.2) N5->N10 Optimal N8 Flatten Gradient Slope Decrease %B N6->N8 N9 Check pH / Increase Buffer Suppress Silanols N7->N9 N8->N4 N9->N4

Workflow for HPLC mobile phase optimization of benzophenone isomers.

Troubleshooting Guide & FAQs

Q1: Why do 2-hydroxy-4'-methoxybenzophenone and its positional isomers co-elute, and how do I resolve them? Causality: Isomers share identical masses and nearly identical hydrophobicities. However, ortho-hydroxylated benzophenones form strong intramolecular hydrogen bonds between the hydroxyl group and the adjacent carbonyl group. This internal bonding alters their apparent polarity and three-dimensional conformation compared to para- or meta-hydroxylated isomers[1]. Solution: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). Methanol is a protic solvent that actively participates in hydrogen bonding, allowing it to exploit the subtle conformational differences caused by the intramolecular H-bonds of the isomers. Adsorption isotherm data confirms that Henry's constants for benzophenone isomers diverge significantly more in hydroalcoholic (MeOH) mobile phases than in ACN[1].

Q2: I am experiencing severe peak tailing for benzophenone isomers on my C18 column. How can I correct this? Causality: Peak tailing in benzophenone derivatives is primarily caused by secondary ion-exchange interactions. Above pH 4, residual unendcapped silanols on the silica stationary phase become ionized (silanolate anions). The free hydroxyl groups on the benzophenone isomers interact strongly with these active sites, causing the analyte to drag through the column[2]. Solution: Acidify the mobile phase. Adding 0.1% formic acid or adjusting the pH to ~3.2 with phosphoric acid ensures the silanols remain protonated and neutral[3]. This eliminates the secondary interactions and restores Gaussian peak shapes[4].

Q3: My method works perfectly with UV detection using a phosphoric acid buffer, but my signal disappears when I transfer it to LC-MS/MS. Why? Causality: Phosphoric acid provides excellent UV baseline stability[3], but it is entirely non-volatile. In an electrospray ionization (ESI) source, it causes severe ion suppression and physically precipitates, blocking the MS sampling orifice[2]. Solution: Replace phosphoric acid with 0.1% formic acid or 10 mM ammonium acetate. This maintains the acidic environment required to suppress silanol activity while providing the volatility essential for MS compatibility and optimal ionization[2][5].

Quantitative Data: Validated Mobile Phase Parameters

The following table summarizes optimized mobile phase parameters for benzophenone isomer analysis across different detector platforms, synthesized from validated literature:

ParameterIsocratic UV MethodGradient LC-MS/MS MethodHigh-Throughput UPLC
Stationary Phase C18 (250 × 4.6 mm, 5 µm)HSS T3 C18 (100 × 2.1 mm, 1.8 µm)Synergi Fusion RP (100 × 3 mm, 2.5 µm)
Mobile Phase A (Aqueous) Water + Phosphoric Acid (pH 3.2)Water + 0.1% Formic AcidASTM Type I Water
Mobile Phase B (Organic) Methanol (95% Isocratic)Methanol (10% to 100% Gradient)Acetonitrile (40% Isocratic)
Flow Rate 1.0 mL/min0.3 - 0.5 mL/min0.8 mL/min
Detection UV at 315 nmESI-MS/MS (Positive MRM)UV at 289 nm
Reference [3][5][6]

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates a System Suitability Test (SST) as a self-validating gatekeeper. The experiment cannot proceed to sample analysis unless the thermodynamic conditions prove sufficient for isomer resolution.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas by sonication for 10 minutes.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of HPLC-grade Methanol[4].

Step 2: Column Equilibration

  • Install a high-efficiency C18 column (e.g., 100 × 2.1 mm, 1.8 µm)[5].

  • Purge the column with 90% A / 10% B at 0.3 mL/min for 15 column volumes to establish a stable hydration layer on the stationary phase.

Step 3: Scouting Gradient & Retention Modeling

  • Inject 5 µL of a mixed standard containing 2-hydroxy-4'-methoxybenzophenone and its closest structural isomer (e.g., 2,4-dihydroxybenzophenone).

  • Run a linear gradient from 10% B to 100% B over 15 minutes[5].

  • Identify the exact elution window of the isomers. Calculate the %B at the time of elution (accounting for dwell volume).

Step 4: System Suitability Testing (Self-Validation Step)

  • Program a shallow gradient centered around the calculated elution %B (e.g., increasing B by only 1% per minute).

  • Inject the mixed standard.

  • Validation Gate: Calculate the chromatographic resolution ( Rs​ ) between the two isomers.

    • Pass: If Rs​≥1.5 and Peak Asymmetry is between 0.9 and 1.2, the mobile phase is optimized. Proceed to sample analysis.

    • Fail: If Rs​<1.5 , the mobile phase is too strong. Decrease the starting %B by 5% and flatten the gradient slope further. Re-inject the SST until Rs​≥1.5 is achieved.

Sources

Troubleshooting

Preventing unwanted crystallization of Benzophenone, 2-hydroxy-4'-methoxy- in solutions

Welcome to the Technical Support Center. This guide is tailored for researchers, formulation scientists, and drug development professionals dealing with the physicochemical challenges of UV filters and photostabilizers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, formulation scientists, and drug development professionals dealing with the physicochemical challenges of UV filters and photostabilizers.

Below is an in-depth troubleshooting guide dedicated to resolving the unwanted crystallization of Benzophenone, 2-hydroxy-4'-methoxy- (commonly known as Benzophenone-3, Oxybenzone, or BP-3) in liquid matrices.

Section 1: Mechanistic Causes of Crystallization

Q: Why does Benzophenone-3 spontaneously crystallize out of my liquid formulation over time? A: Crystallization is a thermodynamically driven process caused by the supersaturation of the solvent matrix. BP-3 is a highly lipophilic aromatic ketone (log P ≈ 3.79) that is practically insoluble in water[1]. When formulated in mixed solvent systems, crystallization is typically triggered by one of three mechanisms:

  • Thermal Cycling: BP-3 has a relatively low melting point (62.0 to 65.0 °C). Drops in ambient temperature reduce the kinetic energy of the solvent, lowering the solubility threshold. This forces the hydrophobic BP-3 molecules to aggregate and form a crystal lattice to minimize the system's free energy.

  • Solvent Evaporation & Water Ingress: If volatile organic primary solvents (like ethanol) evaporate, or if the formulation absorbs ambient moisture, the bulk dielectric constant of the solution increases. This creates a thermodynamically hostile environment for the methoxy and phenyl groups of BP-3, inducing primary nucleation[2].

  • Polymorphic Transition: BP-3 can transition from a metastable amorphous state to a highly ordered crystalline state if the formulation lacks sufficient steric hindrance to prevent solute-solute molecular recognition[3].

Section 2: Solvent & Co-Solvent Strategies

Q: Which co-solvents are most effective at maintaining BP-3 solubility, and what is the mechanism behind their efficacy? A: To prevent crystallization, the solvent matrix must provide a favorable dielectric environment while simultaneously disrupting potential BP-3 solute-solute hydrogen bonding.

  • Polyethylene Glycol 400 (PEG 400) & Propylene Glycol (PG): These are premier co-solvents for BP-3. They act by disrupting the hydrogen bonding network of aqueous phases. Furthermore, PEG 400 has been empirically shown to significantly enhance the solubility and the vehicle-skin partition coefficient of BP-3[4].

  • Ethanol: BP-3 dissolves exceptionally well in ethanol[1]. Ethanol acts as a primary solvent that solvates the aromatic rings of BP-3 via dispersion forces. However, because ethanol is highly volatile, it must be paired with less volatile glycols (like PG) to prevent crystallization upon solvent evaporation[5].

Section 3: Polymer & Surfactant Interventions

Q: If I cannot increase the co-solvent concentration due to regulatory or toxicity limits, how can I inhibit nucleation? A: The integration of polymeric crystallization inhibitors is the standard industry workaround. Polymers such as Polyvinylpyrrolidone (PVP) and Hydroxypropyl methylcellulose (HPMC) act as kinetic barriers to crystallization[6].

  • Mechanism of Action: The carbonyl groups on the pyrrolidone ring of PVP form strong intermolecular hydrogen bonds with the hydroxyl group (-OH) at the 2-position of the BP-3 molecule. This specific solute-polymer interaction outcompetes the solute-solute interactions required to form a crystal lattice. Additionally, the bulky polymer chains provide steric hindrance, significantly expanding the Metastable Zone Width (MSZW) of the solution, keeping BP-3 trapped in a supersaturated, amorphous state.

Quantitative Data Summary

The following table summarizes the physicochemical impact of various formulation interventions on BP-3 stability.

Formulation InterventionMechanism of ActionImpact on BP-3 SolubilityCrystallization Inhibition Efficacy
Water (Control) High dielectric constant forces hydrophobic aggregation.< 0.1 mg/mLNone (Promotes rapid crystallization)
Ethanol (Absolute) Solvates aromatic rings via dispersion forces.> 150 mg/mLModerate (Vulnerable to evaporation)
Propylene Glycol (PG) Lowers bulk dielectric constant; stable volatility.~ 50 mg/mLHigh (Excellent co-solvent)
PEG 400 Disrupts aqueous H-bond networks; enhances partitioning.~ 80 mg/mLVery High
PVP (2-5% w/w) H-bonding with BP-3 hydroxyl group; steric hindrance.Matrix dependentExcellent (Expands MSZW significantly)

Experimental Protocol: Determining Metastable Zone Width (MSZW) and Screening Inhibitors

To empirically validate the efficacy of your anti-crystallization strategy, perform the following polythermal MSZW determination protocol. This self-validating system ensures your formulation can withstand thermal stress without nucleating.

Materials Required:

  • Jacketed glass crystallizer with a programmable thermostatic water bath.

  • In-line focused beam reflectance measurement (FBRM) probe or optical transmissivity sensor.

  • Overhead stirrer (PTFE impeller).

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Prepare a 50 mL baseline solution of BP-3 in your chosen solvent matrix (e.g., 70% PG / 30% Water) at 45 °C. Add BP-3 incrementally until excess solid remains. Stir for 2 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into the jacketed crystallizer to remove any undissolved seed crystals.

  • Equilibration: Heat the clear filtrate to 50 °C and hold for 30 minutes to erase any thermal history and ensure complete dissolution.

  • Polythermal Cooling (Nucleation Detection): Program the thermostatic bath to cool the solution at a constant rate of 0.5 °C/min. Continuously monitor the solution using the FBRM probe or optical sensor.

  • Record Nucleation Temperature ( Tnuc​ ): Note the exact temperature at which a sharp drop in optical transmissivity occurs (indicating the onset of primary nucleation).

  • Calculate MSZW: The MSZW is the difference between the equilibrium saturation temperature ( Tsat​ ) and the nucleation temperature ( Tnuc​ ). ΔTmax​=Tsat​−Tnuc​ .

  • Inhibitor Screening: Repeat Steps 1-6, adding 2% w/w PVP or HPMC to the solvent matrix. A successful crystallization inhibitor will significantly lower Tnuc​ , thereby widening the MSZW and proving the formulation's kinetic stability against temperature drops.

Mandatory Visualization: Crystallization Troubleshooting Workflow

Troubleshooting workflow for resolving Benzophenone-3 crystallization in liquid formulations.

References

  • Title: Benzophenone-3 Technical Data Sheet Source: Avena Lab URL: [Link]

  • Title: BENZOPHENONE-3 Source: Ataman Kimya URL: [Link]

  • Title: The influence of impurities and solvents on crystallization Source: ResearchGate URL: [Link]

  • Title: Influence of anatomical site and topical formulation on skin penetration of sunscreens Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The effect of glycerol, propylene glycol and polyethylene glycol 400 on the partition coefficient of benzophenone-3 Source: ResearchGate URL: [Link]

  • Title: Compositions containing cyclic peptides and methods of use (WO2009124754A1)

Sources

Optimization

Resolving baseline noise in LC-MS/MS for Benzophenone, 2-hydroxy-4'-methoxy- detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in trace-level analytical chemistry: resolving baseline n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in trace-level analytical chemistry: resolving baseline noise and background contamination during the LC-MS/MS analysis of Benzophenone, 2-hydroxy-4'-methoxy- (commonly known as Benzophenone-3, BP-3, or Oxybenzone).

Because BP-3 is a ubiquitous UV filter, troubleshooting requires a holistic approach that examines the environment, the liquid chromatography (LC) flow path, and the mass spectrometer (MS) itself. This guide will walk you through the causality of these issues and provide field-proven, self-validating protocols to restore your assay's sensitivity.

Diagnostic Workflow for Baseline Noise

Before adjusting MS parameters or tearing down your pump, use the following logical workflow to isolate the root cause of your baseline noise.

Caption: Diagnostic workflow for isolating BP-3 LC-MS/MS baseline noise.

FAQ & Troubleshooting Guide

The "Benzophenone Curse": Ubiquitous Background Contamination

Q: Why is my baseline constantly elevated with a high background signal at the m/z 229 → 151 transition, even when I inject pure solvent blanks?

A: You are experiencing environmental and system carryover, often referred to as the "Benzophenone Curse." BP-3 is a highly lipophilic (log Kow = 3.79) UV filter used in sunscreens, cosmetics, and as a UV stabilizer in plastics[1][2]. It continuously leaches into your mobile phase from plastic solvent lines, PTFE frits, and even the ambient lab air (shed from analysts' skin/clothing). Because BP-3 is highly ionizable in electrospray ionization (ESI), this constant introduction of BP-3 from the mobile phase causes the detector to continuously register ions, elevating the baseline and destroying your Signal-to-Noise (S/N) ratio[3].

Q: How do I physically separate system-derived BP-3 from sample-derived BP-3?

A: You must install a Delay Column (also known as an isolator column)[4][5]. Causality: A delay column is a small C18 column placed after the pump but before the autosampler. It traps the background BP-3 coming from the mobile phase. Because the sample is injected after the delay column, the sample BP-3 travels only through the analytical column. The system BP-3 must travel through both columns, causing it to elute 1–2 minutes later than your sample peak. This shifts the background noise away from your analytical retention time, leaving a flat, zero-noise baseline for integration.

Caption: Delay column configuration to separate system background from sample BP-3.

Protocol: Delay Column Installation & Validation Self-Validating Step: Inject a true zero-volume blank (autosampler valve switch only) before and after this protocol to quantify the exact reduction in baseline noise at your target retention time.

  • Selection: Procure a short C18 column (e.g., 4.6 × 30 mm, 5 µm particle size) to minimize backpressure[4].

  • Installation: Plumb the column directly into the flow path immediately after the pump's mixing chamber, but prior to the autosampler injection valve[5].

  • System Flush: Flush the LC system with 100% LC-MS grade methanol for 2 hours to strip adsorbed lipophilic BP-3 from all PEEK/PTFE tubing.

  • Validation: Run your standard gradient. You will observe a broad "ghost peak" eluting later in the chromatogram. Your analytical retention window should now exhibit minimal baseline noise.

Mobile Phase Quality & Chemical Noise

Q: My baseline drifts significantly and becomes noisy as the organic gradient increases. What is causing this?

A: This is chemical noise caused by impurities in your mobile phase or improper buffer selection[6][7]. As the gradient shifts to a higher percentage of organic solvent, strongly retained impurities (including trace plasticizers and UV filters from lower-grade solvents) elute into the MS source.

Table 1: Impact of Mobile Phase Parameters on BP-3 Baseline Noise

ParameterRecommended ChoiceImpact on BaselineMechanistic Causality
Solvent Grade LC-MS GradeLow NoiseCertified free of trace UV-filters, phthalates, and alkaline salts that cause adduct clustering.
Solvent Grade HPLC GradeHigh NoiseOften contaminated with trace benzophenones from manufacturing and packaging processes.
Aqueous Buffer 10 mM Ammonium AcetateLow NoisePromotes efficient protonation in ESI+ without causing ion suppression or baseline drift[3].
Aqueous Buffer Trifluoroacetic Acid (TFA)High (Suppression)Strong ion-pairing agent that drastically suppresses ESI signal, reducing S/N ratio and mimicking a noisy baseline.
Matrix Effects and Ion Suppression

Q: I have resolved system contamination, but I still see erratic baseline noise and poor sensitivity when injecting biological matrices (e.g., serum, urine). How do I fix this?

A: You are encountering matrix effects. Biofluids contain high concentrations of endogenous phospholipids, proteins, and salts[7]. If these co-elute with BP-3, they compete for charge droplets in the ESI source, causing severe ion suppression and erratic baseline fluctuations. A robust Solid-Phase Extraction (SPE) clean-up is mandatory[8].

Protocol: Optimized SPE Clean-up for BP-3 in Biofluids Self-Validating Step: Always process a procedural blank (LC-MS water instead of matrix) alongside your samples. If the procedural blank shows a BP-3 peak, your SPE manifold or cartridges are contaminated[1].

  • Sample Pre-treatment: If analyzing total BP-3 (free + conjugated), incubate 1 mL of urine/serum with β -glucuronidase overnight at 37°C[9].

  • Conditioning: Pass 2 mL of LC-MS grade methanol, followed by 2 mL of LC-MS grade water through a C18 or HLB SPE cartridge[8].

  • Loading: Load the 1 mL pre-treated biological sample onto the cartridge.

  • Washing: Wash with 2 mL of 5% methanol in water. Causality: This critical step elutes polar interferences (salts, small peptides) to waste while retaining the lipophilic BP-3 on the sorbent.

  • Elution: Elute the BP-3 with 2 × 1 mL of 100% methanol[10].

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of your initial mobile phase (e.g., 20% Acetonitrile / 80% Aqueous Buffer)[3].

Mass Spectrometer Source Optimization

Q: What MS/MS parameters should I use to maximize the Signal-to-Noise (S/N) ratio for BP-3?

A: BP-3 can be ionized in both positive (ESI+) and negative (ESI-) modes[3][11]. However, ESI+ typically yields a more stable baseline for this specific compound.

  • Primary Quantifier Transition: m/z 229.1 → 151.1 (High collision energy required to cleave the methoxy group)[1][3].

  • Source Temperature: Ensure the desolvation/vaporizer temperature is set high enough (e.g., 350–400°C) to fully desolvate the droplets[11]. Incomplete desolvation leads to large, uncharged droplet clusters hitting the detector, manifesting as high-frequency baseline noise spikes.

Sources

Troubleshooting

Technical Support Center: Enhancing the Molar Extinction Coefficient of 2-Hydroxy-4'-Methoxybenzophenone Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing and troubleshooting the photophysic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing and troubleshooting the photophysical properties of 2-hydroxy-4'-methoxybenzophenone (Benzophenone-3 or BP-3) derivatives.

This guide moves beyond basic theory, providing field-proven insights into the causality behind structural modifications, self-validating experimental protocols, and advanced UV-Vis spectroscopy troubleshooting.

Part 1: Structural Modification & Mechanistic Causality (FAQ)

Q1: Why does 2-hydroxy-4'-methoxybenzophenone (BP-3) exhibit dual absorption bands, and how can we selectively enhance the molar extinction coefficient ( ϵ ) of the UVA band? A1: BP-3 features a conjugated system where two benzene rings are linked by a carbonyl group. This enables UV absorption via π→π∗ and n→π∗ electronic transitions. The dual bands typically appear around 286 nm (UVB) and 324 nm (UVA)[1]. The absorption mechanism and photostability rely heavily on an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen, which facilitates excited-state intramolecular proton transfer (ESIPT)[1].

To enhance ϵ in the UVA region, modifying the steric and electronic environment is required. Time-dependent density functional theory (TD-DFT) studies indicate that while para-substitution primarily increases oscillator strength in the UVB range, ortho-substitution shifts the absorption towards the UVA spectral region[2].

Q2: What specific functional groups act as the best auxochromes to induce a hyperchromic shift in BP-3 derivatives? A2: Adding auxochromes such as amine (-NH 2​ ), hydroxyl (-OH), or additional methoxy (-OCH 3​ ) groups extends the delocalization of π electrons. For instance, synthesizing BP-3 phenylamine or methoxy-phenylamine derivatives significantly alters the electronic transitions[3]. The introduction of nitrogen-containing groups (like amines or triazines) enhances the polarizability of the molecule, directly increasing the transition probability (oscillator strength) and thereby inducing a hyperchromic shift (higher ϵ )[4].

G Core BP-3 Core Structure ParaSub Para-Substitution (e.g., -NH2, -OH) Core->ParaSub Extend Conjugation OrthoSub Ortho-Substitution Core->OrthoSub Steric/Electronic Tuning PiPi Enhanced π → π* Transition ParaSub->PiPi OrthoSub->PiPi Hyperchromic Hyperchromic Shift (Increased ε in UVB) PiPi->Hyperchromic Bathochromic Bathochromic Shift (Shift to UVA) PiPi->Bathochromic

Mechanistic logic of structural modifications on BP-3 UV absorption properties.

Part 2: Experimental Protocols & Validation

Q3: What is the standard, self-validating protocol for accurately determining the molar extinction coefficient of a newly synthesized BP-3 derivative? A3: To ensure scientific integrity, the protocol must validate the Beer-Lambert law ( A=ϵ⋅b⋅c ) across a linear dynamic range. A single-point measurement is insufficient and prone to hidden errors.

Step-by-Step Methodology:

  • Solvent Selection & Blanking : Select a spectroscopic-grade solvent with a UV cutoff well below the derivative's λmax​ (e.g., Ethanol, cutoff ~210 nm). Avoid solvents like Acetone (cutoff ~330 nm) for low-wavelength measurements[5]. Perform baseline correction using the pure solvent in a matched quartz cuvette (1 cm path length).

  • Stock Solution Preparation : Accurately weigh the purified derivative and dissolve it in the solvent to create a concentrated stock solution (e.g., 1.0 mM). Ensure complete dissolution via sonication.

  • Serial Dilution : Prepare a minimum of five standard solutions spanning a concentration range that yields expected absorbance values between 0.1 and 1.0 AU. This specific range minimizes stray light errors and detector saturation[5].

  • Spectral Acquisition : Scan the samples from 200 nm to 400 nm using a calibrated double-beam UV-Vis spectrophotometer. Record the exact absorbance at the specific λmax​ .

  • Linear Regression & Validation : Plot Absorbance ( A ) versus Concentration ( c ). Perform a linear regression analysis. The system is self-validating if the R2 value is ≥0.999 and the y-intercept is statistically zero. The slope of this line directly represents the molar extinction coefficient ( ϵ ) when the path length ( b ) is 1 cm.

G Prep 1. Sample Prep (Serial Dilutions) Solvent 2. Solvent Check (UV Cutoff) Prep->Solvent Blank 3. Blanking (Baseline) Solvent->Blank Measure 4. UV-Vis Scan (Abs < 1.0) Blank->Measure Beer 5. Beer-Lambert (A vs. C Plot) Measure->Beer Validate 6. Calculate ε (Slope = ε * b) Beer->Validate

Self-validating experimental workflow for determining molar extinction coefficient.

Part 3: Troubleshooting UV-Vis Spectroscopy (FAQ)

Q4: My Beer-Lambert plot curves downward at higher concentrations, yielding an artificially low ϵ . What is the root cause? A4: This non-linear deviation is typically caused by stray light or molecular aggregation . Stray light is radiant energy reaching the detector outside the monochromator's specified spectral bandwidth, often due to degraded optical components or grating imperfections[5]. At high concentrations (Absorbance > 1.5), the transmitted light is so low that stray light becomes a significant fraction of the detected signal, artificially inflating transmitted light and calculating falsely low absorbance values[5]. Alternatively, high concentrations of lipophilic BP-3 derivatives may cause self-association (dimerization), altering the electronic ground state and reducing absorptivity. Corrective Action: Restrict measurements to the linear range (A < 1.0) and verify instrument optics using certified cutoff filters[5].

Q5: I am observing a blue shift (hypsochromic shift) and a drop in ϵ when changing solvents. Why? A5: This is a solvatochromic effect. The UV absorption mechanism of BP-3 relies heavily on an intramolecular hydrogen bond[1]. Protic solvents (like water or methanol) can competitively hydrogen-bond with the carbonyl oxygen or the 2-hydroxyl group, disrupting the internal hydrogen bond. This disruption alters the energy gap between the ground state and the excited state, often leading to a hypsochromic shift and a decrease in the molar extinction coefficient. Corrective Action: Standardize the solvent system (e.g., use non-polar or weakly polar aprotic solvents) when comparing the ϵ of a series of newly synthesized derivatives.

Part 4: Quantitative Data Presentation

The following table summarizes the structural impact on the molar extinction coefficient across various benzophenone derivatives, demonstrating how targeted modifications shift the primary transition regions.

Derivative / Modification λmax​ (nm)Molar Extinction Coefficient ( ϵ , L·mol⁻¹·cm⁻¹)Primary Transition Region
Benzophenone-3 (BP-3) [6]288~16,000UVB
Benzophenone-4 [7]3198,400UVA
Styrene-modified BP [8]3268,200UVA
UV-DTHM (Triazine-modified) [4]26816,000UVC / UVB
UV-DTHM (Triazine-modified) [4]3306,300UVA

Sources

Reference Data & Comparative Studies

Validation

Benzophenone, 2-hydroxy-4'-methoxy- vs 2-hydroxy-4-methoxybenzophenone (Oxybenzone) UV absorption

An in-depth structural and photophysical analysis of UV filters is critical for developing next-generation photostabilizers and cosmetic formulations. As a Senior Application Scientist, evaluating the structure-activity...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and photophysical analysis of UV filters is critical for developing next-generation photostabilizers and cosmetic formulations. As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) between positional isomers provides foundational insights into how molecular geometry dictates ultraviolet absorption cross-sections.

This guide objectively compares the industry-standard UV filter 2-hydroxy-4-methoxybenzophenone (Oxybenzone) against its structural isomer 2-hydroxy-4'-methoxybenzophenone , detailing the causality behind their photophysical differences and providing self-validating experimental frameworks for laboratory evaluation.

Photophysical Causality: The Role of Substituent Position

Both isomers share a core benzophenone backbone and a 2-hydroxyl group, which is the absolute prerequisite for their photostability. The mechanism of action for 2-hydroxybenzophenones relies on Excited-State Intramolecular Proton Transfer (ESIPT) .

Upon absorbing a UV photon, the molecule transitions from the ground state ( S0​ ) enol form to an excited singlet state ( S1​ ). The strong intramolecular hydrogen bond between the 2-hydroxyl proton and the carbonyl oxygen facilitates an ultrafast (< 100 fs) proton transfer, yielding a keto tautomer. This keto S1​ state rapidly undergoes non-radiative vibrational relaxation—dissipating the absorbed UV energy as harmless heat—before a reverse proton transfer regenerates the original enol ground state.

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State Enol_S1 Enol (S1) Excited State Enol_S0->Enol_S1 UV Absorption (hv) Keto_S1 Keto (S1) Excited State Enol_S1->Keto_S1 ESIPT (< 100 fs) Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Non-Radiative Decay (Heat) Keto_S0->Enol_S0 Reverse PT (Ground State)

ESIPT mechanism in 2-hydroxybenzophenones driving UV photostability.

Structural Divergence and HOMO-LUMO Gaps:

  • Oxybenzone (4-Methoxy substitution): The methoxy group is located on the same phenyl ring as the hydroxyl group, positioned para to the carbonyl. This creates a highly conjugated push-pull system. The electron-donating methoxy group synergizes with the chelated ring, stabilizing the excited state and narrowing the HOMO-LUMO gap. This significantly red-shifts the primary π→π∗ transition, granting excellent absorption in both the UVB (~288 nm) and UVA-II (~325 nm) regions [1].

  • 2-Hydroxy-4'-methoxybenzophenone (4'-Methoxy substitution): The methoxy group is located on the opposite (non-chelated) phenyl ring. While it still donates electron density toward the carbonyl carbon, it cannot participate in the continuous resonance system of the ESIPT-active ring. Consequently, the excited state is less stabilized compared to Oxybenzone. The π→π∗ transition is blue-shifted, resulting in a narrower absorption band that lacks the robust UVA coverage of its 4-methoxy counterpart [2].

Comparative Quantitative Data

To facilitate rapid selection for formulation or research, the photophysical and chemical properties of both isomers are summarized below.

Property2-Hydroxy-4-methoxybenzophenone (Oxybenzone)2-Hydroxy-4'-methoxybenzophenone
CAS Number 131-57-718733-07-8
Methoxy Position 4-position (Chelated ring)4'-position (Non-chelated ring)
UVB Absorption ( λmax​ ) ~288 nm~280 - 290 nm
UVA Absorption ( λmax​ ) ~325 nm~315 - 320 nm (Blue-shifted)
Molar Absorptivity ( ϵ ) High (>13,000 M⁻¹cm⁻¹)Moderate
ESIPT Capability Highly EfficientEfficient
Primary Application Commercial UV Filter / PhotostabilizerResearch / SAR Reference Standard

Self-Validating Experimental Protocols

To objectively compare the UV absorption cross-sections and real-world photostability of these isomers, laboratories must employ a dual-validation workflow. The causality behind this approach is fundamental: UV-Vis spectroscopy maps the theoretical absorption capacity (static profiling), while HPLC kinetic analysis validates whether the ESIPT mechanism successfully prevents molecular degradation under continuous photon bombardment (dynamic testing).

Protocol A: High-Resolution UV-Vis Absorption Profiling

Objective: Determine the molar extinction coefficients ( ϵ ) and exact λmax​ shifts.

  • Solvent Selection: Utilize spectroscopic-grade ethanol.

    • Causality: Ethanol closely mimics the dielectric constant of typical cosmetic emulsion phases while providing a deep UV cutoff (< 210 nm) to prevent solvent interference.

  • Stock Solution Preparation: Accurately weigh 10.0 mg of each isomer and dissolve in 100 mL of ethanol to create a 100 ppm stock solution.

  • Serial Dilution: Prepare working standards of 5, 10, 15, and 20 ppm.

    • Causality: Running multiple concentrations ensures the absorbance falls within the linear dynamic range of the photomultiplier detector (0.1 - 1.0 AU), strictly validating Beer-Lambert's law.

  • Baseline Correction: Execute a dual-beam baseline correction using pure ethanol in matched quartz cuvettes (1 cm path length).

  • Spectral Scanning: Scan from 250 nm to 400 nm at a scan rate of 100 nm/min.

  • Data Analysis: Calculate ϵ using the formula A=ϵ⋅c⋅l .

Protocol B: Photostability Assessment via Solar Simulation

Objective: Quantify the degradation kinetics of the UV filters under continuous solar irradiance.

  • Sample Preparation: Prepare 50 ppm solutions of each isomer in a 50:50 Ethanol:Water mixture.

  • Irradiation: Place the samples in sealed quartz vials inside a Xenon-arc solar simulator (e.g., Atlas Suntest) calibrated to deliver 500 W/m² (mimicking standard mid-day solar irradiance).

  • Time-Course Sampling: Extract 1 mL aliquots at t = 0, 1, 2, and 4 hours.

    • Causality: Time-course sampling establishes a kinetic degradation curve. If the ESIPT mechanism is perfectly efficient, the concentration will remain static. A drop in concentration indicates competitive photochemical side-reactions (e.g., radical formation).

  • HPLC Quantification:

    • Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 70:30 Methanol:Water with 0.1% Formic Acid (Isocratic flow).

    • Detection: UV at 288 nm.

  • Validation: Calculate the recovery percentage ( Area0​Areat​​×100 ). A recovery of >95% after 4 hours validates the compound as highly photostable [3].

Experimental_Workflow Prep Sample Preparation (Isomer Solutions) Split Split Workflow Prep->Split UV_Vis UV-Vis Spectroscopy (Scan 250-400 nm) Split->UV_Vis Static Profiling Irrad Solar Simulator Irradiation (0-4h) Split->Irrad Dynamic Testing Beer Calculate Molar Absorptivity (ε) UV_Vis->Beer HPLC HPLC Analysis (C18, Isocratic) Irrad->HPLC Time-course Aliquots Kinetics Calculate % Recovery (Photostability) HPLC->Kinetics

Self-validating workflow for UV absorption profiling and photostability quantification.

Conclusion

While both isomers possess the critical 2-hydroxyl group necessary for non-radiative energy dissipation via ESIPT, Oxybenzone (2-hydroxy-4-methoxybenzophenone) is vastly superior as a commercial UV filter. The 4-methoxy substitution directly feeds electron density into the chelated ring system, red-shifting the absorption spectrum to provide critical UVA-II coverage. The 4'-methoxy isomer, while chemically stable, lacks this synergistic resonance, resulting in a blue-shifted profile that is less effective for broad-spectrum photoprotection.

Comparative

Validating LC-MS/MS Analytical Methods for Trace Detection of 2-Hydroxy-4'-methoxybenzophenone (BP-3)

The Analytical Challenge: Trace BP-3 and Matrix Suppression 2-Hydroxy-4'-methoxybenzophenone (BP-3, commonly known as Oxybenzone) is a ubiquitous UV-filter and an emerging endocrine-disrupting chemical found in environme...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Trace BP-3 and Matrix Suppression

2-Hydroxy-4'-methoxybenzophenone (BP-3, commonly known as Oxybenzone) is a ubiquitous UV-filter and an emerging endocrine-disrupting chemical found in environmental waters, biological fluids, and cosmetics (1)[1]. Its highly lipophilic nature (log P ~3.79) and strong protein-binding affinity make trace-level quantification (ng/L to ng/mL) exceptionally difficult. In complex matrices like plasma or wastewater, co-extracted lipids and humic acids cause severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer, drastically reducing analytical sensitivity and reproducibility (2)[2].

Product Comparison: Sample Preparation Strategies

To meet the stringent 3[3] for accuracy (±15%) and precision (≤15% CV), selecting the correct sample extraction product is critical. We compared three dominant extraction methodologies for BP-3 analysis:

  • Supported Liquid Extraction (SLE) : Utilizes highly purified, porous diatomaceous earth to partition analytes.

  • Polymeric Reversed-Phase SPE (e.g., Oasis HLB equivalent) : Utilizes a hydrophilic-lipophilic balanced copolymer.

  • Traditional Silica C18 SPE : Relies strictly on hydrophobic interactions.

Performance Data Comparison

Table 1: Comparative performance of extraction products for BP-3 in complex matrices.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (Ion Suppression)LLOQ AchievedWorkflow ThroughputBest Application
Supported Liquid Extraction (SLE) 84.4 – 99.5%Low (< 15% RSD)0.3 ng/mLHigh (96-well automation)Biological fluids (Urine/Plasma)
Polymeric RP-SPE 85.0 – 95.0%Moderate (~20%)0.5 ng/mLMedium (Requires conditioning)Environmental surface water
Silica C18 SPE 65.0 – 75.0%High (> 30%)2.0 ng/mLLowSimple aqueous matrices
Ultrasound-assisted DLLME 98.0 – 107.0%Moderate (~25%)4.0 ng/mLMedium (Manual steps)Tissue / Zebrafish homogenates

Expert Insight & Causality : SLE outperforms traditional SPE in biological matrices because it operates via a liquid-liquid partition mechanism rather than solid-phase adsorption. When the aqueous sample is loaded onto the diatomaceous earth, it forms a microscopic film. The subsequent application of an immiscible organic solvent (like MTBE) allows the lipophilic BP-3 to partition into the organic phase, leaving matrix proteins, phospholipids, and salts irreversibly trapped in the aqueous layer on the sorbent (4)[4]. This drastically reduces ion suppression in the MS source, ensuring the matrix factor remains within the ICH M10 acceptable limit of ±15%.

Workflow Visualization

G cluster_SPE Polymeric SPE Workflow cluster_SLE SLE Workflow (Recommended) Start Sample Prep (Spiked with BP-3-d5 IS) Condition Conditioning (MeOH -> H2O) Start->Condition SPE Load_SLE Load Sample onto Diatomaceous Earth Start->Load_SLE SLE Load_SPE Load Sample Condition->Load_SPE Wash Wash (5% MeOH in H2O) Load_SPE->Wash Elute Elute (100% MeOH) Wash->Elute Dry Evaporate to Dryness (N2) & Reconstitute Elute->Dry Wait Wait 5 mins (Aqueous Absorption) Load_SLE->Wait Extract Elute with MTBE/Hexane Wait->Extract Extract->Dry LCMS LC-MS/MS Analysis (MRM: 229 -> 151) Dry->LCMS

Fig 1: Comparative workflow of SPE vs. SLE for BP-3 extraction prior to LC-MS/MS analysis.

Self-Validating Experimental Protocol (SLE-LC-MS/MS)

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates stable isotope dilution to dynamically correct for procedural losses and matrix effects, a mandatory requirement for rigorous bioanalytical method validation.

Phase 1: Supported Liquid Extraction (SLE)

Pre-analytical warning: BP-3 is highly prevalent in personal care products. Analysts must avoid using sunscreens, lotions, or cosmetics containing BP-3 to prevent procedural blank contamination.

  • Sample Aliquoting : Transfer 100 µL of biological sample (e.g., plasma or artificial urine) into a 96-well collection plate.

  • Isotope Spiking : Add 10 µL of internal standard (BP-3-d5 at 100 ng/mL).

    • Causality: Introducing the deuterated standard at step zero ensures that any subsequent volumetric loss or ionization suppression affects the native analyte and the IS identically, preserving the peak area ratio (4)[4].

  • Protein Disruption : Add 100 µL of 1% Formic Acid in MS-grade water. Vortex for 30 seconds.

    • Causality: Acidification disrupts BP-3's binding to albumin and other matrix proteins, ensuring the analyte is freely available for partitioning.

  • Loading : Transfer the 210 µL mixture onto a 200 µL capacity SLE plate. Apply a brief vacuum (-3 inHg) for 5 seconds to initiate loading.

  • Absorption : Wait exactly 5 minutes. This allows the aqueous sample to form a microscopic film over the diatomaceous earth network.

  • Elution : Apply 2 x 500 µL of Methyl tert-butyl ether (MTBE). Allow it to flow under gravity for 2 minutes, followed by a brief vacuum to collect the final drops.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of ultra-pure N₂ at 40°C. Reconstitute in 100 µL of 50:50 Mobile Phase A:B.

Phase 2: LC-MS/MS Parameters
  • Analytical Column : Biphenyl (50 mm × 2.1 mm, 1.7 µm).

    • Causality: While C18 is standard, a Biphenyl stationary phase provides orthogonal π−π interactions with the aromatic rings of BP-3. This shifts the retention time of BP-3 away from early-eluting polar lipids that typically cause severe ion suppression.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Methanol.

  • Gradient :

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 5.0 min: Re-equilibrate at 20% B

  • Flow Rate : 0.4 mL/min.

  • MS/MS Detection (Positive ESI) :

    • BP-3 (Target): Precursor m/z 229.1 → Product m/z 151.1 (5)[5].

    • BP-3-d5 (IS): Precursor m/z 234.1 → Product m/z 156.1.

Phase 3: ICH M10 Validation Metrics

To validate this method, assess the following parameters per regulatory guidelines:

  • Selectivity & Blank Assessment : Run 6 independent lots of blank matrix. The BP-3 signal must be <20% of the Lower Limit of Quantitation (LLOQ) (3)[3].

  • Matrix Factor (MF) : Calculate the IS-normalized MF by dividing the peak area ratio (BP-3/IS) in post-extraction spiked samples by the ratio in neat solvent standards. An MF between 0.85 and 1.15 is required.

  • Calibration Linearity : Utilize a minimum of 6 non-zero calibration points. The back-calculated concentrations must be within ±15% of the nominal value (±20% at the LLOQ).

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA Guidance for Industry URL
  • Title: Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction Source: NIH/PMC URL
  • Title: Geospatial Assessment of Trace-Level Benzophenone-3 in a Fish-Bearing River Using Direct Mass Spectrometry Source: ACS ES&T Water URL
  • Title: Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison Source: NIH/PMC URL
  • Title: Recent Advance in the Sample Pretreatments for Drug Analysis in Zebrafish Source: MDPI Pharmaceuticals URL
  • Title: Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis Source: MDPI Molecules URL

Sources

Validation

Comparative In Vitro Cytotoxicity Profiling of Benzophenone-3 (Oxybenzone) vs. Alternative UV Filters

Executive Summary Benzophenone-3 (BP-3), commonly known as Oxybenzone, is a widely utilized organic ultraviolet (UV) filter in sunscreens and personal care formulations. However, mounting toxicological evidence has raise...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzophenone-3 (BP-3), commonly known as Oxybenzone, is a widely utilized organic ultraviolet (UV) filter in sunscreens and personal care formulations. However, mounting toxicological evidence has raised concerns regarding its safety profile, endocrine-disrupting properties, and environmental persistence. This guide provides an objective, data-driven comparison of the in vitro cytotoxicity of BP-3 against alternative UV filters (such as Avobenzone and Octocrylene) across diverse mammalian cell lines. By dissecting the mechanistic pathways and providing self-validating experimental protocols, this guide serves as a foundational resource for formulation scientists transitioning toward safer photoprotective agents.

Rationale for Cellular Model Selection

To accurately assess the dermal and systemic toxicity of topically applied UV filters, we must utilize a stratified approach to cell line selection. Cytotoxicity cannot be generalized; it is highly dependent on the metabolic capacity and physiological role of the target cell.

  • HaCaT (Human Keratinocytes): Serving as the outermost barrier of the epidermis, keratinocytes are the first line of exposure. They are critical for evaluating acute topical cytotoxicity.

  • Melan-A (Human Melanocytes): Located in the basal layer, these pigment-producing cells naturally interact with UV radiation and are essential for assessing phototoxic synergies.

  • CCD-1118Sk (Human Skin Fibroblasts): Representing the dermal layer, fibroblasts are utilized to evaluate the toxicity of UV filters that penetrate beyond the stratum corneum[1].

Comparative Cytotoxicity Data

The table below synthesizes the half-maximal inhibitory concentration (IC50) values of BP-3 and its primary market alternatives. A lower IC50 value indicates higher cytotoxicity.

CompoundTarget Cell LineCell TypeIC50 ValueCytotoxicity ClassificationRef.
Benzophenone-3 (BP-3) HaCaTHuman Keratinocytes~ 25 µMHigh[2]
Benzophenone-3 (BP-3) Melan-AHuman Melanocytes~ 200 µMModerate[2]
Avobenzone (AVB) CCD-1118SkHuman Skin Fibroblasts100.2 µMModerate[1]
Octocrylene (OCT) CCD-1118SkHuman Skin Fibroblasts1390.95 µMLow[1]

Application Insight: The data reveals that BP-3 is highly cytotoxic to primary barrier cells (HaCaT, IC50 ~25 µM)[2]. In contrast, Octocrylene (OCT) demonstrates a remarkably high tolerance in dermal fibroblasts (IC50 ~1390 µM), making it a significantly less cytotoxic alternative for UV-B absorption[1].

Mechanistic Pathways of BP-3 Cytotoxicity

Understanding how a compound induces cell death is as critical as knowing at what concentration. BP-3 does not merely disrupt the lipid bilayer; it triggers a cascade of intracellular events:

  • Oxidative Stress & Genotoxicity: BP-3 exposure generates Reactive Oxygen Species (ROS), which directly induce DNA-AP (apurinic/apyrimidinic) lesions.

  • Ion Homeostasis Disruption: BP-3 has been shown to trigger a concentration-dependent influx of intracellular Zn2+[3].

  • Mitochondrial Apoptosis: The combination of oxidative stress and elevated Zn2+ increases the vulnerability of cells, leading to mitochondrial depolarization and subsequent caspase-mediated apoptosis[3]. Furthermore, prolonged exposure to BP-3 has been linked to enhanced metastatic potential in certain lung cancer models via epithelial-to-mesenchymal transition (EMT)[4].

G BP3 Benzophenone-3 (BP-3) ROS Intracellular ROS Generation BP3->ROS Zn Zn2+ Accumulation BP3->Zn DNA Genotoxicity (DNA Lesions) ROS->DNA Mito Mitochondrial Depolarization ROS->Mito Zn->Mito Apop Apoptosis / Cell Death DNA->Apop Mito->Apop

Caption: Mechanistic pathway of BP-3 induced cytotoxicity in mammalian cells.

Standardized In Vitro Methodologies

To ensure reproducibility across laboratories, the following protocols are designed as self-validating systems.

Protocol 1: XTT Viability Assay (IC50 Determination)

Causality Check: Why use XTT over the traditional MTT assay? MTT requires a solubilization step (e.g., DMSO or SDS) to dissolve the formazan crystals. Because UV filters like BP-3 and Octocrylene are highly lipophilic, residual undissolved filter complexes can scatter light and artificially inflate absorbance readings. XTT produces a water-soluble dye, eliminating this optical artifact and yielding high-fidelity IC50 curves.

Step-by-Step Methodology:

  • Cell Seeding: Plate HaCaT or CCD-1118Sk cells at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for adherence.

  • Dosing: Prepare working solutions of BP-3, AVB, and OCT. Expose cells to a concentration gradient (e.g., 10 µM to 2000 µM).

    • Self-Validation: Include a solvent control (DMSO at maximum final concentration of 1.24% v/v) to ensure the vehicle is not driving cell death, and a positive control (500 µM H2O2) to validate assay sensitivity[1].

  • Incubation: Incubate the treated cells for 24 hours.

  • XTT Addition: Wash cells with DPBS. Add 50 µL of XTT labeling mixture (containing electron coupling reagent) to each well. Incubate in the dark for 4 hours.

  • Quantification: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Single Cell Gel Electrophoresis (Comet Assay)

Causality Check: Viability assays only measure metabolic shutdown. The Comet assay is strictly necessary to evaluate whether the UV filter acts as a genotoxicant at sub-lethal concentrations (which can lead to mutagenesis).

Step-by-Step Methodology:

  • Sub-lethal Dosing: Expose cells to IC12.5 and IC25 concentrations determined from the XTT assay[1]. Using sub-lethal doses ensures that observed DNA fragmentation is a direct genotoxic effect, not a byproduct of necrotic degradation.

  • Cell Embedding: Harvest cells and resuspend in 0.5% low-melting-point agarose. Pipette onto frosted glass slides pre-coated with normal melting point agarose.

  • Alkaline Lysis: Submerge slides in cold lysis buffer (pH > 13) for 1 hour at 4°C to lyse cells and unwind supercoiled DNA.

  • Electrophoresis: Run the slides in an alkaline electrophoresis buffer at 300 mA for 20 minutes. Damaged DNA fragments will migrate toward the anode.

  • Scoring: Neutralize the slides, stain with a fluorescent dye (e.g., SYBR Green), and analyze using a fluorescence microscope. Quantify the percentage of DNA in the "comet tail" relative to the head.

Workflow Seed Seed Mammalian Cells (HaCaT, Fibroblasts) Dose Dose Response (10 µM - 2000 µM) Seed->Dose XTT XTT Viability Assay (IC50 Determination) Dose->XTT Comet Comet Assay (Genotoxicity) Dose->Comet ROS ROS Detection (Oxidative Stress) Dose->ROS Data Comparative Safety Analysis XTT->Data Comet->Data ROS->Data

Caption: Multiplexed in vitro workflow for evaluating UV filter cytotoxicity.

Formulation Alternatives & Future Directions

Given the potent in vitro cytotoxicity of free BP-3, formulation scientists must explore mitigation strategies.

  • Nanostructured Lipid Carriers (NLCs): Encapsulating BP-3 within natural lipids (such as cupuaçu butter or buriti oil) has been shown to drastically reduce its direct contact toxicity against HaCaT cells while maintaining its SPF efficacy[2].

  • Transition to Safer Organics: Transitioning to larger molecular weight filters like Octocrylene (OCT) significantly reduces cellular permeation and subsequent cytotoxicity (IC50 of ~1390 µM)[1].

By integrating robust in vitro screening workflows, drug and cosmetic developers can successfully innovate safer, next-generation photoprotective formulations.

References

  • Evaluation of cytotoxic and genotoxic potential of avobenzone and octocrylene on human skin fibroblast cells. ResearchGate.
  • Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn 2+ levels in rat thymocytes. PubMed.
  • Natural lipids in nanostructured lipid carriers and its cytotoxicity. ResearchGate.
  • Benzophenone-3 increases metastasis potential in lung cancer cells via epithelial to mesenchymal transition. Science.gov.

Sources

Comparative

Cross-Validation of Spectrophotometric Assays for 2-Hydroxy-4'-Methoxybenzophenone Concentration

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Protocol Standard Executive Summary 2-Hydroxy-4'-methoxybenzophenone (Benzophenone-3 or...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Protocol Standard

Executive Summary

2-Hydroxy-4'-methoxybenzophenone (Benzophenone-3 or BP-3) is a ubiquitous ultraviolet (UV) filter employed in sunscreens, cosmetics, and photostabilizing polymers. Due to its widespread use, accurate quantification of BP-3 is critical for both regulatory compliance (e.g., ensuring concentrations remain within the typical 6–10% limits) and environmental monitoring[1]. However, the direct spectrophotometric determination of BP-3 is frequently compromised by spectral convolution—overlapping absorption bands from co-formulated UV filters such as octinoxate and avobenzone.

This guide provides an objective, data-driven comparison of advanced spectrophotometric techniques (derivative and chemometric methods) against the gold-standard reference method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). By detailing the mechanistic causality behind these workflows, this document serves as a self-validating framework for cross-validating BP-3 assays.

Mechanistic Principles of BP-3 Analysis

The analytical challenge of BP-3 lies in its broad UV absorption profile, which peaks in the UVB and UVA2 regions (approx. 290–360 nm)[2]. In complex matrices, direct zero-order UV-Vis spectrophotometry is insufficient due to additive baseline interference from emulsion excipients and other active pharmaceutical ingredients (APIs). To resolve this, modern analytical modalities employ mathematical or chemical isolation:

  • Derivative Spectrophotometry (DRSZ & DDRD): By applying first- or second-order mathematical derivatives to the zero-order absorbance spectra, broad baseline drifts are eliminated, and overlapping peaks are resolved into distinct zero-crossing points. This allows BP-3 to be quantified without physical extraction from interfering APIs[3].

  • Chemometric Modeling (PLS-2 & MCR): Partial Least Squares (PLS-2) and Mean Centering Ratio (MCR) algorithms utilize full-spectrum data (e.g., 237.8–383.2 nm) to build multivariate calibration models. These models mathematically deconvolve the BP-3 signal from complex background noise, offering high sensitivity without prior separation[3].

  • Indirect Colorimetric Complexation: BP-3 contains a phenolic hydroxyl group adjacent to a carbonyl group, enabling it to form a 1:1 stoichiometric complex with transition metals like Ni(II) in an ammoniacal medium. This shifts the absorption into the visible spectrum, allowing for sequential injection analysis, though it is generally more susceptible to matrix effects[4].

Comparative Performance of Analytical Modalities

To establish a robust analytical pipeline, spectrophotometric methods must be benchmarked against RP-HPLC. The table below synthesizes the experimental performance data of these modalities.

Analytical MethodologyLinear RangeLimit of Detection (LOD)Precision (RSD %)Matrix Interference Resolution Strategy
Derivative UV (DRSZ) 0.3 – 9.0 µg/mL~0.5 µg/mL< 2.0%Mathematical zero-crossing resolution[3]
Chemometric UV (PLS-2) 0.5 – 9.3 µg/mLNot specified< 2.0%Multivariate spectral deconvolution[3]
Indirect Colorimetric (Ni²⁺) 3.0 – 50.0 µg/mL3.0 µg/mL6.0 – 12.0%Chemical complexation shift[4]
RP-HPLC (Reference) 18.0 – 48.0 µg/mL2.0 ng/mL< 2.0%Chromatographic physical separation[2],[1]

Data Interpretation: While RP-HPLC provides unparalleled LOD (down to 2.0 ng/mL for skin penetration studies[1]), chemometric and derivative UV methods offer a greener, high-throughput alternative with comparable precision (RSD < 2.0%) for standard formulation quality control[3].

Self-Validating Experimental Protocols

To guarantee trustworthiness, any proposed spectrophotometric assay must be orthogonally validated. The following workflow illustrates the parallel execution of UV-Vis and RP-HPLC methods to ensure data integrity.

Workflow Sample Sample Preparation (Cosmetic/Environmental) Split Aliquoting & Dilution Sample->Split UVVis Spectrophotometric Assay (Derivative / PLS-2) Split->UVVis HPLC RP-HPLC Assay (Reference Method) Split->HPLC UVData Spectral Data (e.g., 237.8 - 383.2 nm) UVVis->UVData HPLCData Chromatogram (RT ~ 3.7 min) HPLC->HPLCData Stats Statistical Cross-Validation (ANOVA / t-test) UVData->Stats HPLCData->Stats Validated Validated BP-3 Concentration Stats->Validated

Workflow for cross-validating spectrophotometric BP-3 assays against RP-HPLC reference methods.

Protocol A: Chemometric/Derivative UV Spectrophotometry

Objective: Rapid quantification of BP-3 without chromatographic separation.

  • Standard Calibration: Dissolve a BP-3 reference standard in analytical-grade methanol to yield a 1 mg/mL stock. Serially dilute to construct a calibration range of 0.5 to 13.0 µg/mL[3].

  • Sample Extraction: Accurately weigh the cosmetic or environmental sample. Disperse in methanol and sonicate for 15 minutes.

    • Causality: Sonication provides the mechanical cavitation necessary to disrupt lipid-based emulsion matrices, ensuring complete partitioning of the highly lipophilic BP-3 into the solvent.

  • Filtration: Pass the extract through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to methanol and effectively removes insoluble physical UV filters (e.g., Titanium Dioxide) that would otherwise cause severe light scattering (Rayleigh scattering) in the spectrophotometer.

  • Spectral Acquisition: Scan the samples from 200 to 400 nm using a double-beam UV-Vis spectrophotometer.

  • Data Processing: Apply a second-order derivative transformation (Δλ = 4 nm) or export the raw spectral matrix into a PLS-2 chemometric software pipeline to isolate the BP-3 signal at specific analytical wavelengths (e.g., 246.6 nm or 383.2 nm)[3].

Protocol B: RP-HPLC Reference Cross-Validation

Objective: Orthogonal verification of the UV-Vis data using physical separation.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Methanol and Phosphate Buffer (90:10, v/v). Adjust the buffer to pH 3.0 using orthophosphoric acid[2].

    • Causality: BP-3 possesses a phenolic hydroxyl group. Maintaining the mobile phase at pH 3.0 ensures this group remains fully protonated (neutral). This prevents secondary interactions with residual silanols on the stationary phase, thereby eliminating peak tailing and ensuring sharp, symmetrical peaks.

  • Chromatographic Conditions: Degas the mobile phase via ultrasonication. Pump at a flow rate of 1.2 mL/min through a C18 reversed-phase column (250 × 4.6 mm, 5 µm) maintained at ambient temperature[2].

  • Detection & Integration: Inject 20 µL of the filtered sample extract (from Protocol A, Step 3). Monitor the eluent at the isobestic point of 330 nm.

    • Causality: Monitoring at 330 nm maximizes the signal-to-noise ratio for BP-3 while minimizing baseline interference from early-eluting excipients[2]. Under these conditions, BP-3 will elute at a retention time of approximately 3.7 minutes[2].

Statistical Cross-Validation Framework

A standalone assay cannot be trusted without rigorous statistical comparison to the reference standard. Once both Protocol A and Protocol B yield concentration data for the same sample batch, apply the following self-validating checks:

  • System Suitability (HPLC): Ensure the theoretical plate count for the BP-3 peak is >2000 and the tailing factor is ≤1.5.

  • Recovery Studies (Accuracy): Spike known concentrations of BP-3 standard (at 80%, 100%, and 120% levels) into a placebo matrix. Both methods must demonstrate recovery rates between 98.0% and 102.0%[2].

  • Hypothesis Testing: Perform a Student's t-test (for accuracy) and an F-test (for precision) comparing the UV-Vis results against the RP-HPLC results. A calculated p-value > 0.05 confirms that there is no statistically significant difference between the rapid spectrophotometric method and the reference chromatographic method[3].

Sources

Validation

Catalytic Efficacy of Benzophenone, 2-hydroxy-4'-methoxy- vs. Standard Photoinitiators: A Mechanistic Comparison Guide

In photopolymerization workflows—ranging from hydrogel synthesis in drug delivery to the UV-curing of biomaterials—the selection of the correct photoinitiator is the most critical variable dictating reaction kinetics. A...

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Author: BenchChem Technical Support Team. Date: April 2026

In photopolymerization workflows—ranging from hydrogel synthesis in drug delivery to the UV-curing of biomaterials—the selection of the correct photoinitiator is the most critical variable dictating reaction kinetics. A common structural pitfall in formulation science is the assumption that all benzophenone derivatives exhibit similar catalytic efficacies.

This guide provides an objective, data-driven comparison between Benzophenone, 2-hydroxy-4'-methoxy- (a structural relative of the widely known UV absorber oxybenzone) and standard industrial photoinitiators such as unsubstituted Benzophenone and Irgacure 184.

The Mechanistic Paradox: ESIPT vs. Intersystem Crossing

As an Application Scientist, I frequently encounter experimental formulations that fail to cure because a 2-hydroxybenzophenone derivative was mistakenly utilized as a Type II photoinitiator. To understand this failure, we must examine the causality of their photophysics at the quantum level.

  • Standard Benzophenone (Type II Initiator): Upon UV irradiation, standard benzophenone transitions to an excited singlet state, followed by rapid Intersystem Crossing (ISC) to a long-lived triplet state. In the presence of a co-initiator (typically a tertiary amine), it abstracts a hydrogen atom to generate reactive alkylamino radicals, successfully initiating polymerization[1].

  • Benzophenone, 2-hydroxy-4'-methoxy- (UV Absorber): The addition of a hydroxyl group at the ortho (2-) position fundamentally alters the molecule's behavior. The 2-hydroxy group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen[2]. Upon UV absorption, the molecule undergoes[2]. The proton transfers to the carbonyl oxygen, forming an unstable enol tautomer[3]. This tautomer rapidly undergoes non-radiative decay, releasing the absorbed UV energy as harmless thermal heat before reverting to the ground-state keto form[2].

Consequently, Benzophenone, 2-hydroxy-4'-methoxy- acts as a photon sink, exhibiting antagonistic behavior toward photopolymerization.

G cluster_BP Standard Benzophenone (Type II Initiator) cluster_HMBP Benzophenone, 2-hydroxy-4'-methoxy- (Absorber) UV UV Irradiation (hv) BP_S0 Ground State (S0) UV->BP_S0 HMBP_S0 Ground State (Keto, S0) UV->HMBP_S0 BP_S1 Excited Singlet (S1) BP_S0->BP_S1 Absorption BP_T1 Excited Triplet (T1) via ISC BP_S1->BP_T1 Intersystem Crossing Radical Active Radicals (+ Amine Co-initiator) BP_T1->Radical H-Abstraction HMBP_S1 Excited Singlet (Keto, S1) HMBP_S0->HMBP_S1 Absorption HMBP_Enol Excited Enol Tautomer via ESIPT HMBP_S1->HMBP_Enol ESIPT Heat Thermal Dissipation (Non-Radiative Decay) HMBP_Enol->Heat Relaxation Heat->HMBP_S0 Tautomerization

Figure 1: Photophysical pathways of standard Benzophenone vs. 2-hydroxy-4'-methoxybenzophenone.

Quantitative Efficacy Comparison

To objectively compare these molecules, we must evaluate their Molar Extinction Coefficient (ε) and Quantum Yield of Initiation (Φ). A high ε only translates to high catalytic efficacy if Φ is also proportionally significant.

ParameterBenzophenone, 2-hydroxy-4'-methoxy-Standard Benzophenone (BP)Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone)
Photoinitiator Type None (UV Absorber / Stabilizer)[4]Type II (Requires Amine Synergist)Type I ( α -Cleavage)
Primary Mechanism Excited-State Intramolecular Proton Transfer (ESIPT)[2]Intersystem Crossing (ISC) to Triplet StateHomolytic Cleavage (Norrish Type I)
Quantum Yield of Initiation ( Φ ) < 0.001 (Negligible)~0.1 - 0.4 (Amine dependent)~0.2[5]
Molar Extinction Coefficient ( ϵ ) ~8,400 M⁻¹cm⁻¹ (at 319 nm)[6]~100 M⁻¹cm⁻¹ (at 365 nm)~100 - 200 M⁻¹cm⁻¹ (at 330 nm)
Role in Drug Development Photoprotectant for APIs; Penetration depth controllerSurface curing; CrosslinkingDeep curing; Hydrogel synthesis

Notice the causality: Benzophenone, 2-hydroxy-4'-methoxy- possesses a massive molar extinction coefficient (~8,400 M⁻¹cm⁻¹)[6] compared to Irgacure 184. Because its quantum yield is near zero, it aggressively outcompetes actual photoinitiators for available photons, effectively halting the reaction if used incorrectly.

Experimental Validation: Real-Time FTIR (RT-FTIR)

To empirically validate these photophysical claims, we utilize[5]. This self-validating protocol continuously monitors the disappearance of monomer double bonds, providing an absolute measure of catalytic efficacy.

Protocol: Kinetic Profiling of Acrylate Conversion
  • Resin Formulation : Prepare three distinct resin batches using Triethylene glycol diacrylate (TEGDA) as the base monomer.

    • Batch A: 1 wt% Irgacure 184 (Type I Control).

    • Batch B: 1 wt% Benzophenone + 1 wt% Methyldiethanolamine (Type II Control).

    • Batch C: 1 wt% Benzophenone, 2-hydroxy-4'-methoxy- (Test Subject).

    • Note: Perform all mixing in actinic-safe amber vials to prevent premature radical generation.

  • Sample Deposition : Deposit a uniform 10 µm film of the unreacted resin between two IR-transparent NaCl or KBr windows.

  • Baseline Calibration : Mount the sample in the RT-FTIR spectrometer. Record the baseline spectrum, isolating the acrylate C=C stretching vibration peak at 1636 cm⁻¹ and a stable reference peak (e.g., carbonyl C=O at 1720 cm⁻¹).

  • In Situ Irradiation : Irradiate the sample directly within the spectrometer chamber using a 365 nm LED source at a controlled irradiance of 20 mW/cm².

  • Kinetic Data Acquisition : Continuously scan the sample (e.g., 2 scans/second) for 300 seconds. Calculate the degree of conversion ( α ) using the equation:

    α=[1−Area0​Areat​​]×100

Expected Causality & Outcome : Batch A and B will exhibit a rapid exponential decay of the 1636 cm⁻¹ peak, plateauing at >80% conversion. Batch C will show <2% conversion, proving that Benzophenone, 2-hydroxy-4'-methoxy- dissipates UV energy rather than generating radicals.

Application Insights for Drug Development & Biomaterials

If Benzophenone, 2-hydroxy-4'-methoxy- is a failed photoinitiator, why is it highly relevant to drug development professionals and biomaterial scientists?

When formulating light-cured drug delivery systems (e.g., API-loaded hydrogels), the UV light required to cure the matrix can degrade sensitive biologic Active Pharmaceutical Ingredients (APIs) such as proteins or peptides. By deliberately adding a calculated concentration of Benzophenone, 2-hydroxy-4'-methoxy- alongside a highly efficient Type I initiator (like LAP or Irgacure 2959), scientists can achieve two critical outcomes:

  • Protect the API : The 2-hydroxy derivative acts as a photoprotectant shield, absorbing stray UV rays and converting them to heat before they can cleave the API's bonds[2].

  • Control Z-Axis Resolution : In 3D bioprinting, it acts as a highly efficient light absorber to prevent "light bleeding," strictly controlling the penetration depth of the curing laser and improving the spatial fidelity of the printed tissue scaffold.

References

  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. PubMed Central (NIH). URL:[Link]

  • Comparing the linear and non-linear optical properties of keto-enol forms of N-alkyl, N-aryl, and O-alkyl substituted 2-Hydroxybenzophenone. Journal of Molecular Structure. URL:[Link]

  • Fluorescence Probe Techniques (FPT) for Measuring the Relative Efficiencies of Free-Radical Photoinitiators. Macromolecules (ACS Publications). URL:[Link]

  • WO2007135197A2 - Use of benzophenone-4 and its salts to quench the fluorescence of disodium phenyl dibenzimidazole tetrasulfonate.Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzophenone, 2-hydroxy-4'-methoxy-

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an engineered system designed around the physiochemical realities of the molecule . Handling Benzophenone, 2-h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an engineered system designed around the physiochemical realities of the molecule .

Handling Benzophenone, 2-hydroxy-4'-methoxy- (CAS 18733-07-8)—an isomer of the widely used UV-filter Benzophenone-3—requires a nuanced understanding of its behavior. Because this compound is a highly lipophilic, photoactive aromatic ketone, it presents specific dermal, respiratory, and environmental hazards[1][2].

The following guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and spill response for researchers and drug development professionals.

Physiochemical & Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the molecular characteristics driving the compound's hazard profile. The high lipophilicity (LogP ~3.5) means this chemical can rapidly partition into the lipid bilayer of the human stratum corneum, causing contact dermatitis and sensitization[1][3]. Furthermore, its dry, crystalline powder form makes it highly susceptible to electrostatic dispersion and aerosolization.

Table 1: Quantitative Hazard & Physiochemical Data

Property / HazardValue / GHS ClassificationOperational Implication
Molecular Weight 228.24 g/mol [1]Small molecule; easily aerosolized if milled or agitated.
LogP (Lipophilicity) ~3.5[1]High skin permeability; dictates strict dermal PPE over standard latex.
Solubility Insoluble in H₂O; Soluble in EtOH/DMSO[2]Dictates organic solvent choice for both formulation and surface decontamination.
Health Hazards H315 (Skin), H319 (Eye), H335 (Resp)[4]Necessitates comprehensive ocular, dermal, and respiratory protection.
Environmental Aquatic Acute 1 / Chronic 2[4]Strictly prohibits drain disposal; requires specialized incineration.

The PPE Matrix: Causality and Selection

Safety equipment must be selected based on the specific failure modes of the experiment. Below is the mandatory PPE matrix for handling this compound in its pure powder form.

Table 2: Personal Protective Equipment (PPE) Specifications

Protection ZoneEquipment SpecificationCausality & Scientific Rationale
Ocular ANSI Z87.1 Safety Goggles (Unvented)Prevents both mechanical abrasion and severe chemical irritation (H319) from airborne crystalline dust.
Dermal (Hands) Double Nitrile Gloves (>0.11 mm thickness)Nitrile provides superior chemical resistance against aromatic ketones. Double-gloving ensures a redundant barrier if the outer glove is compromised by the organic solvents (e.g., DMSO) used for solubilization.
Respiratory NIOSH N95 or P100 Particulate RespiratorMitigates the inhalation of aerosolized micro-particles generated during weighing, which act as severe respiratory tract irritants (H335)[4].
Body Flame-Resistant (FR) Lab CoatPrevents powder accumulation on personal clothing and protects against flammability risks when handling the ethanol required for cleanup[3].

Operational Workflow: Handling & Solubilization

When transferring and solubilizing Benzophenone, 2-hydroxy-4'-methoxy-, the primary risk is electrostatic dispersion of the powder into the breathing zone. The following protocol is designed as a self-validating system to ensure containment.

Workflow step1 1. Environmental Prep Verify Hood Velocity (80-100 FPM) step2 2. PPE Gowning Don Goggles, FR Coat, Double Gloves step1->step2 step3 3. Material Handling Neutralize Static & Weigh step2->step3 step4 4. Solubilization Dissolve in EtOH or DMSO step3->step4 step5 5. Decontamination Wipe Surfaces with 70% EtOH step4->step5

Operational workflow for the safe handling and solubilization of Benzophenone, 2-hydroxy-4'-methoxy-.

Step-by-Step Methodology:
  • Environmental Verification : Activate the chemical fume hood and verify the face velocity is between 80–100 feet per minute (FPM).

    • Validation Checkpoint: Pass a gloved hand near the sash opening; ensure the flow indicator (or a Kimwipe) is drawn steadily inward without turbulent fluttering.

  • Static Neutralization : Pass an anti-static gun (e.g., Zerostat) over your micro-spatula and an anti-static weigh boat.

    • Causality: The powder is highly prone to static cling. Neutralizing the charge prevents the powder from "jumping" onto your gloves or the balance enclosure.

  • Mass Transfer : Carefully transfer the required mass. Cap the primary chemical container immediately after transfer to minimize atmospheric moisture exposure.

    • Validation Checkpoint: The analytical balance reading should stabilize immediately. A fluctuating reading indicates static interference or a draft, requiring immediate correction.

  • Solubilization : Transfer the powder to a volumetric flask. Slowly add the organic solvent (e.g., Ethanol or DMSO). Do not use aqueous buffers initially, as the compound is water-insoluble[2].

  • Agitation : Use a magnetic stir bar until the solution is completely clear.

    • Validation Checkpoint: Visual inspection against a white background should reveal zero undissolved particulates.

Spill Response & Waste Disposal Plan

Because this compound is highly toxic to aquatic life with long-lasting effects[4], it must never be washed down the sink. Spills must be managed through solvent-dampening rather than dry sweeping.

SpillResponse spill Spill Detected (Powder or Solution) assess Assess Spill Volume spill->assess large Large Spill (>50g) High Aerosol Risk assess->large small Small Spill (<50g) Localized assess->small evacuate Evacuate Area & Notify EHS large->evacuate dampen Dampen with 60-70% EtOH (Prevents Dusting) small->dampen wipe Wipe with Absorbent Pads dampen->wipe dispose Seal in Hazardous Waste Container wipe->dispose

Decision tree and procedural workflow for containing and neutralizing chemical spills.

Step-by-Step Spill Cleanup Methodology:
  • Vapor/Dust Suppression : For localized benchtop spills (<50g), gently mist the spilled powder with 60-70% Ethanol using a spray bottle[3].

    • Causality: Dry sweeping generates hazardous airborne dust. Ethanol dampens the powder, preventing aerosolization, and begins the solubilization process for easier mechanical removal.

  • Mechanical Removal : Use absorbent bench pads to wipe up the ethanol-dampened powder. Wipe from the outside perimeter of the spill toward the center.

    • Causality: Inward wiping prevents the expansion of the contamination footprint.

  • Secondary Wash : Wash the contaminated surface with a standard soap and water solution[3].

    • Causality: Soap contains amphiphilic surfactants that form micelles around any remaining lipophilic benzophenone molecules, lifting them entirely from the surface.

  • Disposal : Place all contaminated pads, weigh boats, and outer gloves into a clearly labeled, sealable hazardous waste bag destined for high-temperature incineration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87768, Benzophenone, 2-hydroxy-4'-methoxy-" PubChem, [Link]

  • Ataman Kimya. "BENZOPHENONE-3." Ataman Kimya Technical Database, [Link]

Sources

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